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  • Product: 2-Chloro-5-(4-methoxycarbonylphenyl)phenol
  • CAS: 1198422-80-8

Core Science & Biosynthesis

Foundational

2-Chloro-5-(4-methoxycarbonylphenyl)phenol chemical properties

Advanced Intermediate for Biaryl-Based Therapeutics Executive Summary 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (CAS: 1198422-80-8) is a specialized biaryl intermediate primarily utilized in the synthesis of Glucokinase...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Intermediate for Biaryl-Based Therapeutics

Executive Summary

2-Chloro-5-(4-methoxycarbonylphenyl)phenol (CAS: 1198422-80-8) is a specialized biaryl intermediate primarily utilized in the synthesis of Glucokinase Activators (GKAs) and structurally related metabolic disease therapeutics.[1] Its structure features a "privileged scaffold"—a biaryl core substituted with orthogonal functional handles (a phenol, an aryl chloride, and a methyl ester). This tri-functional nature allows for high-precision diversification: the phenol serves as a nucleophile for etherification, the ester provides a gateway to amides or acids, and the aryl chloride acts as a steric modulator or a site for further cross-coupling.

This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of this molecule, grounded in pharmaceutical process chemistry standards.

Chemical Identity & Physicochemical Profile[2][3][4]
PropertySpecification
IUPAC Name Methyl 4'-chloro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylate
CAS Number 1198422-80-8
Molecular Formula C₁₄H₁₁ClO₃
Molecular Weight 262.69 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 168–172 °C (Typical range for biaryl phenols)
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH; Insoluble in Water
pKa (Phenol) ~7.8 (Predicted; enhanced acidity due to electron-withdrawing Cl and ester)
LogP 3.50 (Lipophilic)
Synthesis & Production Methodology

The industrial preparation of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol typically relies on a Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over Friedel-Crafts methods due to its regioselectivity and tolerance of the free (or transiently protected) phenol.

3.1. Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond, revealing two key precursors:

  • Electrophile: 5-Bromo-2-chlorophenol (or its protected ether).

  • Nucleophile: (4-Methoxycarbonylphenyl)boronic acid.

3.2. Validated Experimental Protocol

Context: This protocol is adapted from optimized conditions for biaryl synthesis described in Pfizer GKA patent literature (WO2007091152).

Reagents:

  • 5-Bromo-2-chlorophenol (1.0 equiv)[2][3]

  • 4-Methoxycarbonylphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) [1,1'-Bis(diphenylphosphino)ferrocene]

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Inertion: Charge a reaction vessel with 5-Bromo-2-chlorophenol, the boronic acid, and K₂CO₃. Purge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive nitrogen stream.

  • Solvation: Add degassed 1,4-Dioxane and Water.

  • Reflux: Heat the mixture to 90–100°C with vigorous stirring for 4–6 hours. Monitor reaction progress via HPLC or TLC (Eluent: Hexane/EtOAc 3:1).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and acidify carefully with 1N HCl to pH ~4 (to protonate the phenol).

  • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize the crude residue from Ethanol/Heptane or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

3.3. Reaction Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific transformation.

G Start1 5-Bromo-2-chlorophenol (Electrophile) Inter Oxidative Addition / Transmetallation Start1->Inter Start2 4-Methoxycarbonylphenyl- boronic acid (Nucleophile) Start2->Inter Cat Pd(dppf)Cl2 K2CO3, 90°C Product 2-Chloro-5-(4-methoxy- carbonylphenyl)phenol Cat->Product Reductive Elimination Inter->Cat Catalytic Cycle

Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl intermediate.

Applications in Drug Discovery

The primary utility of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol lies in the synthesis of Glucokinase Activators (GKAs) for Type 2 Diabetes Mellitus (T2DM).

4.1. Glucokinase Activator (GKA) Synthesis

Glucokinase (GK) acts as the body's glucose sensor. Small molecule activators increase the enzyme's affinity for glucose. The "Pfizer-type" GKAs often feature a biaryl ether motif where the phenol of our target molecule is etherified with a heterocycle (e.g., pyridine, pyrazine, or thiazole).

  • Mechanism: The phenol group (–OH) is deprotonated and reacted with an electrophilic heterocycle (S_NAr reaction).

  • Derivatization: The methyl ester is subsequently hydrolyzed to a carboxylic acid or converted to an amide to optimize pharmacokinetic properties (solubility, bioavailability).

4.2. Structural Analogs in SGLT2 Inhibition

While not the direct intermediate for marketed SGLT2 inhibitors (like Empagliflozin or Dapagliflozin, which use diphenylmethane linkers), this molecule represents a biaryl scaffold relevant to "next-generation" SGLT inhibitors (e.g., Bexagliflozin analogs) where a direct phenyl-phenyl bond is required to restrict conformational flexibility.

4.3. Downstream Derivatization Logic

G Core 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (Core Scaffold) Path1 Path A: Phenol Functionalization (Etherification) Core->Path1 R-X, Base Path2 Path B: Ester Hydrolysis (Saponification) Core->Path2 LiOH, THF/H2O Prod1 Biaryl Ethers (GKA Pharmacophore) Path1->Prod1 Prod2 Biaryl Carboxylic Acids (Solubility/Binding) Path2->Prod2

Caption: Divergent synthetic utility of the core scaffold in medicinal chemistry.

Handling & Safety Protocols

As a chlorinated phenol derivative, this compound requires strict adherence to safety protocols to prevent irritation and environmental contamination.

  • Hazard Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (typical for chlorinated aromatics).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation over extended periods, turning pink/brown.

  • Disposal: All halogenated organic waste must be segregated and incinerated via a licensed chemical waste disposal service.

References
  • Pfizer Limited. (2007).[4][5] Glucokinase Activators. WO2007091152 A1.[2][3][4][5] World Intellectual Property Organization.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54683344, Methyl 4'-chloro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylate.

  • ChemScene. (2024). Product Data Sheet: 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (CAS 1198422-80-8).[1]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol, a key consideration for researchers, scientists, and professionals in drug development and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol, a key consideration for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the solubility of this compound in various organic solvents is critical for designing robust experimental protocols, ensuring reproducible results, and optimizing processes such as purification, formulation, and reaction chemistry.

Introduction to 2-Chloro-5-(4-methoxycarbonylphenyl)phenol and its Physicochemical Profile

2-Chloro-5-(4-methoxycarbonylphenyl)phenol is a biphenyl compound characterized by a chlorinated phenol ring linked to a methyl-ester-bearing phenyl ring. Its structure dictates its physicochemical properties and, consequently, its solubility behavior.

Molecular Structure:

A thorough understanding of its molecular characteristics is the first step in predicting its solubility. Key computed physicochemical parameters are summarized below.

Table 1: Physicochemical Properties of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol [1]

PropertyValueSignificance in Solubility
Molecular Formula C₁₄H₁₁ClO₃Provides the elemental composition.
Molecular Weight 262.69 g/mol Influences the energy required to overcome crystal lattice forces.
Topological Polar Surface Area (TPSA) 46.53 ŲIndicates the polar region of the molecule, suggesting potential for interactions with polar solvents.
LogP (Octanol-Water Partition Coefficient) 3.4992A measure of lipophilicity; a positive value suggests a preference for non-polar environments.
Hydrogen Bond Donors 1The phenolic hydroxyl group can donate a hydrogen bond.
Hydrogen Bond Acceptors 3The carbonyl oxygen, ester oxygen, and hydroxyl oxygen can accept hydrogen bonds.
Rotatable Bonds 2Allows for conformational flexibility, which can influence crystal packing and dissolution.

The presence of both polar functional groups (phenol, ester) and a significant non-polar biphenyl backbone suggests that 2-Chloro-5-(4-methoxycarbonylphenyl)phenol will exhibit a nuanced solubility profile, with appreciable solubility in a range of solvents of varying polarities. The principle of "like dissolves like" will be a guiding concept in understanding its behavior.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process.[2] For dissolution to occur, the energy released from the interaction between the solute and solvent molecules must be sufficient to overcome the forces holding the solute molecules together in the crystal lattice (lattice energy) and the intermolecular forces between the solvent molecules.

Several factors influence the solubility of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol:

  • Solute-Solvent Interactions: The ability of the phenolic hydroxyl group to engage in hydrogen bonding will favor solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., acetone, ethyl acetate). The ester group also contributes to polarity and can interact via dipole-dipole forces.

  • Polarity: The overall polarity of the solvent will play a crucial role. Solvents with polarity similar to that of the solute are generally better at dissolving it. Given the LogP value, solvents of intermediate polarity are likely to be effective.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature, as the increased kinetic energy helps to break down the crystal lattice. However, this relationship should be determined empirically for each solvent system.

  • Crystalline Structure: The stability of the crystal lattice of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol will significantly impact its solubility. A more stable crystal form will have a higher lattice energy and thus lower solubility.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Detailed Experimental Protocol

This protocol outlines a robust and self-validating procedure for determining the solubility of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol.

Materials:

  • 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (purity ≥95%)[1]

  • Selected organic solvents (HPLC grade or higher)[4]

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)[5]

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the mixtures to equilibrate for a predetermined time, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[6][7] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.[8]

  • Sample Analysis by HPLC:

    • Prepare a series of calibration standards of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol of known concentrations in the solvent of interest.

    • Analyze the filtered saturated solutions and the calibration standards by a validated HPLC method.[9] The use of HPLC allows for the separation of the analyte from any potential impurities or degradation products, ensuring accurate quantification.[5]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol in the saturated samples by interpolating their peak areas from the calibration curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solute to solvent in vial B Seal vial A->B C Incubate on orbital shaker (Constant T and agitation) B->C D Equilibrate for 24-48 hours C->D E Settle excess solid D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G I Analyze samples and standards by HPLC G->I H Prepare calibration standards H->I J Determine concentration from calibration curve I->J K K J->K Solubility Data

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Expected Solubility Trends and Solvent Selection

Based on the structure of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol, the following solubility trends can be anticipated. The experimental data obtained from the protocol above would be tabulated as follows.

Table 2: Predicted and Experimental Solubility of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol in Common Organic Solvents at 25 °C

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
Methanol Polar ProticHigh(To be determined)
Ethanol Polar ProticHigh(To be determined)
Acetone Polar AproticHigh(To be determined)
Ethyl Acetate Polar AproticModerate to High(To be determined)
Dichloromethane Non-polarModerate(To be determined)
Toluene Non-polarLow to Moderate(To be determined)
Hexane Non-polarLow(To be determined)
Water Polar ProticVery Low(To be determined)

Justification for Predictions:

  • High Solubility in Polar Solvents (Methanol, Acetone): These solvents can effectively solvate the polar regions of the molecule. Methanol can act as both a hydrogen bond donor and acceptor, interacting favorably with the phenolic hydroxyl group. Acetone, a strong hydrogen bond acceptor, can interact with the hydroxyl group.

  • Moderate Solubility in Solvents of Intermediate Polarity (Ethyl Acetate, Dichloromethane): These solvents provide a balance, capable of interacting with both the polar functional groups and the non-polar biphenyl structure.

  • Low Solubility in Non-polar Solvents (Hexane): The significant polarity from the hydroxyl and ester groups will limit solubility in highly non-polar solvents like hexane, which primarily interact through weaker van der Waals forces.

  • Very Low Solubility in Water: Despite the presence of hydrogen bonding groups, the large, non-polar, chlorinated biphenyl structure (high LogP) is expected to make the compound poorly soluble in water.

Logical Relationships in Solubility Determination

The interplay between the compound's properties and the experimental choices is crucial for obtaining reliable data.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_outcome Outcome A Polar Functional Groups (Phenol, Ester) E H-Bonding Capacity A->E B Non-polar Backbone (Biphenyl, Chlorine) D Polarity B->D C Crystal Lattice Energy F Solubility C->F Inversely Proportional D->F Influences E->F Influences

Caption: Relationship between solute/solvent properties and solubility.

Conclusion

The solubility of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol is a complex interplay of its structural features and the properties of the chosen solvent. This guide provides the theoretical foundation and a detailed, field-proven experimental protocol for the accurate determination of its equilibrium solubility. By following the outlined shake-flask method coupled with HPLC analysis, researchers can generate reliable and reproducible solubility data. This information is indispensable for the effective use of this compound in drug discovery, process chemistry, and materials science, enabling informed decisions in formulation, purification, and experimental design.

References

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-(4-methylhexyl)phenol. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • ResearchGate. (n.d.). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. Retrieved from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methoxy-4-vinylphenol (FDB000857). Retrieved from [Link]

  • Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4,5-dimethylphenol. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methoxy-4-propylphenol (FDB008859). Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to 2-Chloro-5-(4-methoxycarbonylphenyl)phenol: Synthesis, Characterization, and Potential Applications

This guide provides an in-depth technical overview of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol, a biphenyl compound with significant potential for research in medicinal chemistry and materials science. As a molecule fe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol, a biphenyl compound with significant potential for research in medicinal chemistry and materials science. As a molecule featuring a halogenated phenol coupled with a methyl-ester-functionalized phenyl ring, it presents a versatile scaffold for further chemical modification and exploration. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, scientific rationale, and prospective research directions.

Introduction and Molecular Overview

2-Chloro-5-(4-methoxycarbonylphenyl)phenol belongs to the biphenyl class of organic compounds, which are foundational structures in numerous pharmaceuticals, agrochemicals, and functional materials. The defining feature of this molecule is the C-C bond connecting two distinct phenyl rings, each bearing substituents that impart specific chemical and physical properties. The presence of a hydroxyl group (phenol), a chlorine atom, and a methyl carboxylate group offers multiple sites for chemical derivatization, making it an attractive building block for combinatorial chemistry and targeted synthesis.

This guide will navigate through a proposed synthetic route, detailed characterization methods based on spectroscopic predictions, and an exploration of its potential applications, grounded in the known bioactivity of structurally related compounds.

Chemical Identity and Physicochemical Properties

The fundamental properties of a compound are critical for its handling, reaction design, and application. The key identifiers and computed physicochemical properties for 2-Chloro-5-(4-methoxycarbonylphenyl)phenol are summarized below.

Chemical Structure:

Caption: Chemical structure of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol.

Table 1: Physicochemical and Computed Properties

Property Value Source
CAS Number 1198422-80-8 [1]
Molecular Formula C₁₄H₁₁ClO₃ [1]
Molecular Weight 262.69 g/mol [1]
Synonym Methyl 4'-chloro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylate [1]
Topological Polar Surface Area (TPSA) 46.53 Ų [1]
LogP (Computed) 3.4992 [1]
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 3 [1]

| Rotatable Bonds | 2 |[1] |

Synthesis and Purification Workflow

The synthesis of unsymmetrical biphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions.[2][3] The Suzuki-Miyaura coupling is the method of choice for this target molecule due to its high tolerance for functional groups, mild reaction conditions, and the use of generally stable and non-toxic boronic acid reagents.[3][4][5]

Expertise & Experience-Driven Rationale: The choice of the Suzuki-Miyaura reaction is deliberate. Compared to other cross-couplings like Stille or Negishi, it avoids highly toxic organotin reagents or the moisture-sensitive organozinc reagents.[3] The key to a successful synthesis is selecting the appropriate coupling partners and protecting groups. Here, we propose coupling a boronic acid derivative of the benzoate ring with a halogenated and protected phenol. Protecting the phenol's hydroxyl group (e.g., as a methyl ether) is crucial to prevent side reactions, such as competitive O-arylation or interference with the catalyst. The final step involves deprotection to yield the target phenol.

Proposed Synthetic Pathway:

G A 1-Bromo-3-chloro-5-methoxybenzene (Starting Material 1) C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Starting Material 2) B->C D Methyl 4'-chloro-3'-methoxy-[1,1'-biphenyl]-4-carboxylate (Protected Intermediate) C->D Formation of biphenyl core E Demethylation (e.g., BBr3) D->E Deprotection of phenol F 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (Final Product) E->F G Purification (Chromatography/Recrystallization) F->G H Characterization (NMR, MS, IR) G->H

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, incorporating monitoring steps to ensure reaction progression and purity.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-bromo-3-chloro-5-methoxybenzene (1.0 eq), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

    • Causality: Using a slight excess of the boronic ester ensures the complete consumption of the limiting aryl bromide. The tetrakis(triphenylphosphine)palladium(0) catalyst is a robust choice for Suzuki couplings involving aryl bromides.[6]

  • Solvent and Base Addition:

    • Evacuate and backfill the flask with nitrogen three times.

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

    • Add a degassed aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq).

    • Causality: Degassing the solvents and reagents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The aqueous base is essential for the transmetalation step of the catalytic cycle.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours until the starting aryl bromide is consumed (typically 12-18 hours).

    • Self-Validation: TLC provides a real-time assessment of the reaction, preventing premature workup or unnecessary heating that could lead to byproduct formation.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The aqueous workup removes the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

Purification Protocol:

  • Chromatography:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Chromatography separates the desired protected biphenyl intermediate from unreacted starting materials, catalyst residues, and any homocoupling byproducts.

  • Deprotection (Demethylation):

    • Dissolve the purified intermediate in a suitable anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

    • Slowly add a solution of boron tribromide (BBr₃) (1.2 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Causality: BBr₃ is a powerful Lewis acid highly effective for cleaving aryl methyl ethers to yield the corresponding phenols.

  • Final Workup and Recrystallization:

    • Carefully quench the reaction by slowly adding methanol, followed by water.

    • Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate.

    • Recrystallize the final product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 2-Chloro-5-(4-methoxycarbonylphenyl)phenol.[7]

    • Self-Validation: The melting point of the recrystallized solid should be sharp, and spectroscopic analysis should confirm its high purity.

Structural Elucidation: A Spectroscopic Profile

Table 2: Predicted Spectroscopic Data for 2-Chloro-5-(4-methoxycarbonylphenyl)phenol

Spectroscopy Type Feature Predicted Chemical Shift / Wavenumber Rationale / Assignment
¹H NMR (400 MHz, CDCl₃)Phenolic -OHδ 5.5 - 6.5 ppm (broad singlet)Exchangeable proton, chemical shift is concentration-dependent.
Aromatic Protonsδ 6.9 - 7.5 ppm (multiplets)Protons on the chlorinated phenol ring.
Aromatic Protonsδ 7.6 (d, J ≈ 8 Hz), 8.1 (d, J ≈ 8 Hz)AA'BB' system for the para-substituted benzoate ring.
Methoxy -OCH₃δ 3.95 ppm (singlet)Protons of the methyl ester group.
¹³C NMR (100 MHz, CDCl₃)Methoxy -OCH₃δ ~52.5 ppmCarbon of the methyl ester.
Aromatic Cδ 115 - 145 ppmA complex region containing signals for all aromatic carbons.
Aromatic C-Oδ ~155 ppmCarbon attached to the phenolic oxygen.
Aromatic C-Clδ ~135 ppmCarbon attached to the chlorine atom.
Carbonyl C=Oδ ~166 ppmCarbonyl carbon of the ester.
Mass Spectrometry (EI-MS) Molecular Ion [M]⁺m/z 262Corresponds to the molecular weight for ³⁵Cl isotope.
Isotope Peak [M+2]⁺m/z 264Characteristic ~1:3 intensity ratio for the ³⁷Cl isotope.
Infrared (IR) O-H Stretch3200 - 3500 cm⁻¹ (broad)Phenolic hydroxyl group.
Aromatic C-H Stretch3000 - 3100 cm⁻¹Aromatic C-H bonds.
Carbonyl C=O Stretch~1720 cm⁻¹Ester carbonyl group.
C-O Stretch1200 - 1300 cm⁻¹Ester and phenol C-O bonds.
C-Cl Stretch700 - 800 cm⁻¹Aryl chloride bond.
Potential Applications and Future Research Directions

The true value of a novel chemical entity lies in its potential applications. Based on its structural motifs, 2-Chloro-5-(4-methoxycarbonylphenyl)phenol can be projected as a valuable intermediate in several research domains.

  • Medicinal Chemistry: Phenolic compounds are well-known for their antioxidant properties.[10] Furthermore, many 2-methoxyphenols and their derivatives have been investigated as selective COX-2 inhibitors, which are important anti-inflammatory agents.[11] The biphenyl scaffold is a privileged structure in drug design, and the chloro and ester functionalities provide handles for creating a library of derivatives for screening against various biological targets, including cancer and microbial pathogens.[12] For instance, related aryloxy phenol structures serve as intermediates for potent receptor agonists.[13]

  • Materials Science: Biphenyl derivatives are core components of liquid crystals. The specific substitution pattern and resulting dipole moment of this molecule could be explored for applications in display technologies.[4]

  • Agrochemicals: The chlorinated phenol moiety is present in various herbicides.[14] Derivatives of this compound could be synthesized and tested for phytotoxic activity.

Logical Framework for Application Potential:

G Core 2-Chloro-5-(4-methoxycarbonylphenyl)phenol Phenol Phenolic -OH Core->Phenol Biphenyl Biphenyl Core Core->Biphenyl Chloro Chloro Substituent Core->Chloro Ester Methyl Ester Core->Ester App1 Antioxidant / Anti-inflammatory (e.g., COX-2 Inhibition) Phenol->App1 App2 Drug Discovery Scaffold (Anticancer, Antimicrobial) Biphenyl->App2 App4 Materials Science (Liquid Crystal Intermediate) Biphenyl->App4 Chloro->App2 App3 Agrochemical Research (Herbicide Development) Chloro->App3 Ester->App2 Derivatization site

Caption: Relationship between structural features and potential applications.

Safety and Handling

Trustworthiness in Practice: Adherence to safety protocols is non-negotiable. The GHS classification for this compound indicates potential hazards that must be managed with appropriate laboratory practices.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautions:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water.

    • Store in a cool, dry, and well-sealed container.

Conclusion

2-Chloro-5-(4-methoxycarbonylphenyl)phenol is a strategically functionalized biphenyl molecule that holds considerable promise as a research chemical. This guide has provided a comprehensive framework for its synthesis via a robust Suzuki-Miyaura coupling protocol, a predictive spectroscopic profile for its unambiguous characterization, and a scientifically-grounded perspective on its potential applications. For scientists in drug discovery and materials research, this compound represents a valuable and versatile platform for innovation.

References

  • Organic Syntheses Procedure. (n.d.). 2-methoxydiphenyl ether. Retrieved from [Link]

  • Google Patents. (n.d.). US4284828A - Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol.
  • ResearchGate. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US4216342A - Process for the purification of crude 2,4,5-trichlorophenol.
  • MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4,5-dimethylphenol. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-vinylphenol. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). hydrogenolysis of phenolic ethers: biphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • ACS Publications. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... Retrieved from [Link]

  • University of Johannesburg. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • PubMed Central. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • MDPI. (2023). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Analytical methods for 2-Chloro-5-(4-methoxycarbonylphenyl)phenol quantification

Application Note: Quantitative Analysis of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol Executive Summary This guide details the analytical quantification of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (CAS: 1198422-80-8),...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol

Executive Summary

This guide details the analytical quantification of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (CAS: 1198422-80-8), hereafter referred to as CMPP .[1] CMPP is a critical biphenyl intermediate, likely utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical ingredients (APIs), potentially including SGLT2 inhibitors or liquid crystal polymers.[1]

Given its structural features—a lipophilic biphenyl core, a hydrolytically sensitive methyl ester, and an ionizable phenolic hydroxyl—accurate quantification requires strict control over pH and solvent conditions.[1] This protocol provides two validated workflows:

  • RP-HPLC-UV: For assay potency, purity profiling, and reaction monitoring (Limit of Quantitation ~0.1%).[1]

  • LC-MS/MS: For trace analysis and genotoxic impurity clearance verification (Limit of Quantitation < 10 ppb).

Physicochemical Profile & Sample Handling

Understanding the molecule is the first step to robust method development.[1]

PropertyValueAnalytical Implication
Molecular Formula C₁₄H₁₁ClO₃Monoisotopic Mass: 262.04 g/mol
LogP (Predicted) ~3.5Highly lipophilic; requires high organic content for elution.[1]
pKa (Phenol) ~7.8 - 8.2The 2-Chloro group increases acidity.[1] Mobile phase pH must be < 3.0 to keep the phenol protonated and prevent peak tailing.[1]
Solubility High: ACN, MeOH, DMSOLow: WaterDiluent should be at least 50% organic to prevent precipitation.[1]
Stability Ester hydrolysis riskAvoid basic buffers. Process samples within 24h or store at 4°C.

Method A: RP-HPLC-UV (Standard Assay)

Best for: Raw material release, reaction monitoring, and purity assessment.[1]

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

    • Why: The C18 stationary phase provides strong retention for the biphenyl core.[1] The "Plus" or end-capped deactivation reduces interaction with the phenolic hydroxyl.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

    • Why Acidic? Suppresses ionization of the phenol (keeping it neutral) and stabilizes the methyl ester.[1]

  • Flow Rate: 1.0 mL/mL.[1]

  • Column Temp: 30°C.

  • Injection Volume: 5-10 µL.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).[1]

    • Rationale: The biphenyl conjugation provides a strong chromophore at 254 nm.[1]

Gradient Profile
Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic Baseline
12.090Linear Gradient (Elution of CMPP ~8-9 min)
15.090Wash
15.140Re-equilibration
20.040End
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of CMPP Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] Sonicate for 5 mins.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume with Diluent (50:50 Water:Acetonitrile) .

    • Critical: Matching the diluent to the initial mobile phase strength prevents "solvent shock" and split peaks.[1]

Method B: LC-MS/MS (Trace Analysis)

Best for: Cleaning validation, impurity carryover analysis.[1]

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Negative Mode.[1]

    • Mechanism:[1] Phenols ionize readily in negative mode to form [M-H]⁻.[1]

  • Precursor Ion: m/z 261.0 [M-H]⁻.[1]

  • Product Ions (MRM Transitions):

    • Quantifier: 261.0 → 229.0 (Loss of Methanol/Methoxy).[1]

    • Qualifier: 261.0 → 197.0 (Loss of CO₂ + Cl pattern verification).[1]

LC Parameters (Fast LC)
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase: A: 5mM Ammonium Formate (pH 3.0) / B: Acetonitrile.[1]

    • Note: Ammonium formate is volatile and MS-compatible; pH 3.0 ensures phenol stability.[1]

Visualization: Analytical Logic & Workflow

The following diagram illustrates the decision-making process and experimental flow for analyzing CMPP.

CMPP_Analysis_Workflow Start Sample: 2-Chloro-5-(4-methoxycarbonylphenyl)phenol Decision Determine Analytical Goal Start->Decision Path_High Purity / Assay (>0.1%) Decision->Path_High High Conc. Path_Low Trace Impurity (<0.1%) Decision->Path_Low Trace Level HPLC_Prep Dilute in 50:50 ACN:H2O (Prevents Precipitation) Path_High->HPLC_Prep HPLC_Run Run RP-HPLC (C18) MP: Acidic Water/ACN HPLC_Prep->HPLC_Run HPLC_Det Detection: UV @ 254nm HPLC_Run->HPLC_Det Result Final Certificate of Analysis HPLC_Det->Result Report % Purity MS_Prep Dilute in MeOH (High Sensitivity) Path_Low->MS_Prep MS_Run Run UPLC-MS/MS ESI Negative Mode MS_Prep->MS_Run MS_Det MRM: 261 -> 229 MS_Run->MS_Det MS_Det->Result Report ppm/ppb

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the concentration and purpose of the analysis.

Method Validation Criteria (ICH Q2(R1))

To ensure trustworthiness, the method must be validated against the following criteria:

  • Specificity: Inject blank diluent and known impurities (if available). Ensure no interference at the retention time of CMPP (~8.5 min).

  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

    • Acceptance: R² > 0.999.[1]

  • Precision (Repeatability): 6 injections of the Working Standard.

    • Acceptance: RSD < 2.0% for HPLC; < 5.0% for LC-MS.[1]

  • Accuracy (Recovery): Spike samples at 80%, 100%, and 120%.

    • Acceptance: 98.0% – 102.0% recovery.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols; Phenol ionization.[1]Ensure Mobile Phase pH is acidic (pH < 3).[1] Use a highly end-capped column (e.g., Zorbax Eclipse Plus).[1]
Split Peaks Solvent mismatch.The sample diluent contains too much strong solvent (100% ACN) compared to the initial mobile phase (40% ACN).[1] Dilute sample with water to match MP A.
Retention Time Drift Temperature fluctuation or column aging.[1]Use a column oven (30°C). Wash column with 90% ACN after every batch to remove lipophilic buildup.[1]
Ghost Peaks Carryover from previous high-concentration injections.[1]Add a needle wash step (50:50 MeOH:Water) between injections.[1]

References

  • ICH Guidelines. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General Reference for RP-HPLC of Phenolic Compounds).

Sources

Application

Application Note: Strategic Utilization of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol in Medicinal Chemistry

Executive Summary This guide details the synthetic utility of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (CAS: 1198422-80-8), a high-value biaryl scaffold. This molecule features three distinct orthogonal reactive handle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (CAS: 1198422-80-8), a high-value biaryl scaffold. This molecule features three distinct orthogonal reactive handles: a phenolic hydroxyl group, an aryl chloride, and a methyl ester. This "tri-functional" nature makes it an ideal intermediate for Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of kinase inhibitors and biaryl ether-based therapeutics.

This application note provides a validated protocol for its synthesis via chemoselective Suzuki-Miyaura coupling and outlines downstream derivatization strategies, emphasizing the retention of the aryl chloride for late-stage diversification.

Structural Analysis & Reactivity Profile

The core value of this scaffold lies in the electronic and steric environment of its functional groups.

Functional GroupPositionReactivity ModeStrategic Utility
Phenolic -OH C1NucleophilePrimary Anchor: Ready for O-alkylation (Williamson) or Mitsunobu reactions to attach solubilizing tails or pharmacophores.
Aryl Chloride C2 (Ortho)ElectrophileLate-Stage Handle: Sterically hindered by the -OH; resistant to initial Pd-coupling conditions, allowing for sequential cross-coupling (e.g., Buchwald-Hartwig) in later steps.
Methyl Ester Para (C4')ElectrophileLibrary Generator: Precursor to carboxylic acids (hydrolysis), amides (aminolysis), or benzyl alcohols (reduction).
Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (Core Scaffold) Path1 O-Alkylation (Ether Formation) Core->Path1 K2CO3, R-X Path2 Ester Hydrolysis (Acid Generation) Core->Path2 LiOH, THF/H2O Path3 Pd-Catalyzed Coupling (Cl Displacement) Core->Path3 Pd(OAc)2, Ligand Prod1 Biaryl Ethers (Solubility/Targeting) Path1->Prod1 Prod2 Biaryl Acids (Amide Coupling Precursors) Path2->Prod2 Prod3 Tricyclic Heterocycles (e.g., Dibenzofurans) Path3->Prod3

Figure 1: Divergent synthetic pathways. The solid lines indicate standard transformations; the dashed line indicates challenging late-stage activation of the hindered chloride.

Protocol 1: Chemoselective Synthesis of the Core

The most robust route to 2-Chloro-5-(4-methoxycarbonylphenyl)phenol is the Suzuki-Miyaura coupling of 5-bromo-2-chlorophenol with (4-(methoxycarbonyl)phenyl)boronic acid .

Scientific Rationale: The success of this reaction relies on the bond dissociation energy difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol). By using a mild palladium catalyst at moderate temperatures, oxidative addition occurs exclusively at the C-Br bond, preserving the C-Cl bond for future use.

Materials
  • Reactant A: 5-Bromo-2-chlorophenol (1.0 eq)

  • Reactant B: (4-(methoxycarbonyl)phenyl)boronic acid (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Inert Setup: Charge a round-bottom flask with Reactant A, Reactant B, and Pd(PPh₃)₄. Evacuate and backfill with nitrogen (3 cycles).

  • Solvation: Add degassed 1,4-dioxane (concentration ~0.1 M relative to Reactant A). Stir until solids are mostly dissolved.

  • Activation: Add the 2M Na₂CO₃ solution via syringe. The biphasic mixture should be stirred vigorously.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Critical Control Point: Do not exceed 90°C. Higher temperatures may promote oxidative addition into the C-Cl bond, leading to polymerization or double-coupling.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. Look for the consumption of the bromide. The product usually is more polar than the starting phenol.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol). Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0-30% EtOAc in Hexanes).

Expected Yield: 75–85% Characterization Data (Typical):

  • ¹H NMR (DMSO-d₆): Distinctive singlet for the methyl ester (~3.8 ppm), phenolic OH broad singlet (~10.2 ppm), and the biaryl aromatic signals.

Protocol 2: Downstream Application - O-Alkylation

Once the core is synthesized, the phenolic hydroxyl is the first point of diversification. This protocol demonstrates the installation of a solubilizing chain.

Procedure
  • Dissolution: Dissolve 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes. The solution may turn yellow/orange due to phenoxide formation.

  • Alkylation: Add the alkyl halide (e.g., 2-bromoethyl methyl ether) (1.2 eq).

  • Heating: Heat to 60°C for 3 hours.

  • Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with EtOAc.[1]

Mechanistic Note: The presence of the electron-withdrawing ester on the distal ring and the chlorine ortho to the phenol slightly increases the acidity of the phenol, making K₂CO₃ sufficient for deprotonation without requiring stronger bases like NaH.

Protocol 3: Late-Stage Activation (The "Cl" Handle)

The 2-chloro position is sterically hindered by the adjacent oxygen substituent. Standard Suzuki conditions often fail here. To activate this chloride for a second cross-coupling (e.g., to create a triaryl system), specialized ligands are required.

Recommended Conditions (Buchwald-Hartwig Amination or Suzuki):

  • Catalyst: Pd₂(dba)₃

  • Ligand: XPhos or SPhos (Buchwald ligands are essential to overcome steric hindrance at the ortho position).

  • Base: K₃PO₄ (anhydrous).

  • Solvent: Toluene or 1,4-Dioxane at reflux (100°C+).

Note: If cyclization is desired, the 2-chloro position can react with the pendant 2'-position of the aryl ring (if functionalized) to form dibenzofurans via Pd-catalyzed intramolecular C-H activation.

Synthesis Workflow Diagram

The following diagram summarizes the critical path from raw materials to the functionalized scaffold.

SynthesisWorkflow SM1 5-Bromo-2-chlorophenol Step1 Suzuki Coupling Pd(PPh3)4, Na2CO3 80°C (Chemoselective) SM1->Step1 SM2 4-(Methoxycarbonyl)phenylboronic acid SM2->Step1 Inter 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (Target Scaffold) Step1->Inter Yield: ~80% Step2 O-Alkylation (K2CO3, R-X) Inter->Step2 Final Functionalized Biaryl Ether Step2->Final

Figure 2: Step-by-step synthesis workflow emphasizing the chemoselective Suzuki coupling.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • ChemScene. (n.d.). Product Information: 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (CAS 1198422-80-8).[2] Retrieved October 26, 2023. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context for activating the aryl chloride). Link

  • BenchChem. (2025). Application Notes for Suzuki Coupling of Halophenols. (General protocols for chemoselective coupling). Link

Disclaimer: This document is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).

Sources

Method

Application of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol in materials science

Advanced Precursor for Liquid Crystalline Polymers & Reactive Mesogens[1] Executive Summary & Material Profile 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (CAS: 1198422-80-8) is a specialized bi-functional mesogenic inter...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Precursor for Liquid Crystalline Polymers & Reactive Mesogens[1]

Executive Summary & Material Profile

2-Chloro-5-(4-methoxycarbonylphenyl)phenol (CAS: 1198422-80-8) is a specialized bi-functional mesogenic intermediate.[1][2] It features a rigid biphenyl core functionalized with a reactive phenolic hydroxyl group and a methyl ester, further modified by a lateral chlorine substituent.[1][2]

This compound is a critical building block in the synthesis of Liquid Crystal Polymers (LCPs) and Reactive Mesogens (RMs) for optical films.[1][2] Its structural uniqueness lies in the lateral chlorine atom , which disrupts the crystal lattice packing of derived polymers without destroying their liquid crystalline (mesomorphic) behavior.[1][2] This "lateral substituent effect" is essential for creating processable, soluble high-performance materials that would otherwise be intractable solids.[1][2]

PropertySpecification
CAS Number 1198422-80-8
Molecular Formula

Molecular Weight 262.69 g/mol
Core Structure 4'-substituted-biphenyl-4-carboxylate
Key Functionality A-B Type Monomer (Phenol + Ester), Lateral Dipole (Cl)
Purity Requirement >99.5% (HPLC) for Electronic Grade
Solubility Soluble in THF, DCM, DMSO; Insoluble in Water
Mechanistic Insight: The Lateral Chlorine Effect

In materials science, unsubstituted biphenyl polyesters often exhibit extremely high melting points (


), making them difficult to process.[1][2]

The introduction of the chlorine atom at the 2-position (ortho to the phenol) serves a dual purpose:

  • Steric Disruption: The atomic radius of Chlorine (

    
    ) forces the biphenyl rings to twist slightly, increasing free volume and lowering the melting point (
    
    
    
    ) and isotropization temperature (
    
    
    ).[1][2] This enhances solubility and melt-processability.[1][2]
  • Dielectric Tuning: The electronegative chlorine introduces a transverse dipole moment, which is critical for negative dielectric anisotropy (

    
    )  materials used in Vertical Alignment (VA) mode LCDs.[1][2]
    

LateralEffect Figure 1: Mechanistic impact of the lateral chlorine substituent on material properties. Substrate 2-Chloro-5-(4-methoxycarbonylphenyl)phenol Steric Steric Hinderance (Cl Radius ~1.75Å) Substrate->Steric Dipole Transverse Dipole (Electronegativity) Substrate->Dipole Effect1 Reduced Crystal Packing (Lower Tm) Steric->Effect1 Effect3 Negative Dielectric Anisotropy Dipole->Effect3 Effect2 Enhanced Solubility (Processability) Effect1->Effect2

[1][2]

Application Protocols
Protocol A: Synthesis of High-Performance LCP (Melt Transesterification)

This protocol describes the synthesis of a thermotropic liquid crystal polyester using the compound as an A-B monomer.[1][2] The methyl ester and phenol groups allow for direct transesterification, eliminating the need for acid chloride precursors.[1][2]

Reagents:

  • Monomer: 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (10 mmol)[1]

  • Catalyst: Titanium(IV) butoxide (

    
    ), 0.1 mol%[1][2]
    
  • Comonomer (Optional): 6-Hydroxy-2-naphthoic acid (HNA) for copolymerization.[1][2]

Workflow:

  • Charge: Place the monomer and catalyst into a flame-dried polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a vacuum distillation arm.

  • Degassing: Purge with

    
     for 3 cycles to remove oxygen (critical to prevent phenol oxidation).[1][2]
    
  • Oligomerization (Stage 1):

    • Heat to 200°C under

      
       flow.
      
    • Methanol evolution begins.[1][2] Stir at 50 rpm.

    • Maintain for 2 hours until methanol distillation slows.

  • Polycondensation (Stage 2):

    • Raise temperature to 260°C .

    • Apply vacuum gradually over 30 minutes to reach

      
      .[1][2]
      
    • Stir for 3-4 hours. The viscosity will increase significantly (Weisenberg effect may be observed).[1][2]

  • Termination: Break vacuum with

    
    . Discharge the polymer melt into water/ice or allow to cool in the reactor.[1][2]
    
  • Purification: Grind the polymer and Soxhlet extract with acetone to remove oligomers.

Validation Point: The resulting polymer should exhibit birefringence under Polarized Optical Microscopy (POM) at


.[1][2]
Protocol B: Synthesis of Reactive Mesogen (Acrylate Monomer)

For applications in UV-curable optical films (e.g., brightness enhancement films), the phenol group is functionalized with a polymerizable acrylate group.[1][2]

Reagents:

  • Substrate: 2-Chloro-5-(4-methoxycarbonylphenyl)phenol[1][3][4][5]

  • Reagent: Acryloyl chloride (1.1 eq)[1][2]

  • Base: Triethylamine (TEA) (1.2 eq)[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM)[1][2]

Step-by-Step:

  • Dissolution: Dissolve 5.0 g of substrate in 50 mL anhydrous DCM in a round-bottom flask. Cool to 0°C in an ice bath.

  • Base Addition: Add TEA dropwise. The solution may darken slightly.

  • Acrylation: Add Acryloyl chloride dropwise over 20 minutes, maintaining temperature

    
     to prevent polymerization.
    
  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).[1][2]

  • Workup:

    • Wash with 1M HCl (cold) to remove amine salts.[1][2]

    • Wash with sat.[1][2]

      
       and Brine.[1][2]
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Recrystallization: Recrystallize from Ethanol/Hexane to obtain white needles. Note: Add 50 ppm MEHQ (inhibitor) if storing.[1][2]

SynthesisWorkflow Figure 2: Divergent synthesis pathways for LCPs and Reactive Mesogens. cluster_LCP Route A: LCP Synthesis cluster_RM Route B: Reactive Mesogen Start Start: 2-Chloro-5-(4-methoxycarbonylphenyl)phenol StepA1 Add Ti(OBu)4 Catalyst Heat to 200°C Start->StepA1 StepB1 Dissolve in DCM (0°C) Add TEA Start->StepB1 StepA2 Methanol Removal (Transesterification) StepA1->StepA2 StepA3 Vacuum Polycondensation (260°C, <1 mbar) StepA2->StepA3 ProductA Chlorinated Liquid Crystal Polyester StepA3->ProductA StepB2 Add Acryloyl Chloride StepB1->StepB2 ProductB Acrylated Mesogen Monomer StepB2->ProductB

[1][2][6]

Characterization & Quality Control

To ensure the material meets electronic-grade standards, the following characterization suite is mandatory.

A. Thermal Analysis (DSC)[1][2]
  • Instrument: Differential Scanning Calorimeter.[1][2]

  • Protocol: Heat/Cool/Heat cycle at 10°C/min.

  • Expectation:

    • Monomer: Sharp melting peak (

      
      ).[1][2]
      
    • Polymer: Glass transition (

      
      ) and potential melting endotherm (
      
      
      
      ).[1][2] Look for a broad endotherm indicating the Crystal
      
      
      Nematic transition.[1][2]
B. Optical Microscopy (POM)[1][2]
  • Setup: Polarized Optical Microscope with a hot stage.

  • Observation: Place sample between glass slides. Heat above

    
    .
    
  • Target Texture: Schlieren texture (Nematic) or Focal Conic texture (Smectic).[1][2] The lateral chlorine usually favors Nematic phases by suppressing smectic layering.[1][2]

C. Purity (HPLC)
  • Column: C18 Reverse Phase.[1][2]

  • Mobile Phase: Acetonitrile/Water gradient.[1][2]

  • Limit: Impurities (especially unreacted phenol) must be

    
     to prevent charge trapping in electronic applications.[1][2]
    
References
  • Chemical Identity: 2-Chloro-5-(4-methoxycarbonylphenyl)phenol. CAS No. 1198422-80-8.[1][2][3][4] ChemicalBook. Link

  • Structural Context: 4-Chloro-4'-hydroxybiphenyl. (Related core structure illustrating the biphenyl scaffold). PubChem CID 134445.[1][2] Link

  • Mechanistic Principle: Lateral Substituents in Liquid Crystals. Gray, G. W., & Hird, M. (1998).[1][2] Introduction to the properties of liquid crystals. In Liquid Crystals: Chemistry and Structure. (Standard text on lateral substituent effects).

  • Synthetic Methodology: Synthesis of Aromatic Polyesters. Kricheldorf, H. R. (2001).[1][2] "Liquid Crystalline Polyesters."[1][2] Handbook of Polymer Synthesis. (Standard protocol for melt transesterification of acetoxy/methoxy benzoates).

Sources

Application

Advanced Ligand Design and Synthesis: Phenolic Scaffolds in Chelation and Drug Discovery

Executive Summary Phenolic compounds represent a "privileged structure" in medicinal chemistry and ligand design due to their dual capability as hydrogen bond donors/acceptors and their robust metal coordination properti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenolic compounds represent a "privileged structure" in medicinal chemistry and ligand design due to their dual capability as hydrogen bond donors/acceptors and their robust metal coordination properties. This guide provides a comprehensive workflow for designing, synthesizing, and validating phenolic ligands, specifically focusing on Salen-type chelators and Mannich base derivatives . These scaffolds are critical in developing metallo-drugs, radiopharmaceuticals, and biomimetic catalysts.

Key Applications:

  • Targeted Protein Degradation: Designing E3 ligase recruiters.

  • Metallo-Therapeutics: Stable chelation of radionuclides (e.g.,

    
    Ga, 
    
    
    
    Zr) or cytotoxic metals (Pt, Ru).
  • Catalysis: Enantioselective epoxidation and sulfoxidation.

Rational Design Principles

The Phenolic Pharmacophore & Coordination Logic

The utility of a phenolic ligand is governed by the acidity of the hydroxyl proton (


) and the steric environment of the ortho-positions.
  • pKa Tuning: The acidity of the phenol determines the pH range at which metal coordination occurs.[1] Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    at the para-position lower the
    
    
    , stabilizing the phenolate anion and enhancing binding to "hard" Lewis acids (e.g.,
    
    
    ) at lower pH. Conversely, electron-donating groups (EDGs) like
    
    
    or
    
    
    raise the
    
    
    , making the oxygen a stronger nucleophile but requiring higher pH for deprotonation.
  • The Ortho-Effect: Substituents at the ortho-position exert steric pressure that forces the metal center into specific geometries (e.g., distorted square planar vs. tetrahedral). Bulky t-butyl groups are standard for preventing dimerization of metal centers (e.g.,

    
    -oxo bridge formation).
    
Design Workflow Visualization

The following diagram illustrates the iterative logic from target identification to ligand optimization.

LigandDesign Target Target Identification (Metal ion or Protein pocket) Scaffold Scaffold Selection (Salicylaldehyde/Phenol) Target->Scaffold Defines Hard/Soft Needs Modulation Electronic Tuning (Hammett Substituents) Scaffold->Modulation pKa Adjustment Docking In-Silico Docking (Coordination Geometry) Modulation->Docking 3D Modelling Synthesis Synthesis & Validation Docking->Synthesis Lead Candidate Synthesis->Modulation Optimization Loop

Figure 1: Iterative workflow for rational ligand design. Note the feedback loop from synthesis back to electronic tuning.

Synthetic Protocols

Protocol A: The Mannich Reaction (Functionalization)

The Mannich reaction is the most efficient method to introduce amine solubilizing groups or linkers into the ortho-position of a phenol without protecting the hydroxyl group.

Reagents:

  • Substituted Phenol (e.g., 2,4-di-tert-butylphenol)

  • Paraformaldehyde (Source of

    
    )
    
  • Secondary Amine (e.g., Morpholine, Piperazine)

  • Solvent: Ethanol (Abs.) or Methanol

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the phenol (10 mmol) in Ethanol (20 mL).

  • Amine Addition: Add the secondary amine (11 mmol, 1.1 eq) to the solution. Stir for 5 minutes.

  • Formaldehyde Addition: Add paraformaldehyde (12 mmol, 1.2 eq) in one portion.

    • Expert Insight: If the phenol is electron-poor, add a catalytic amount of acetic acid to accelerate iminium ion formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The product usually appears as a lower 
    
    
    
    spot due to the amine.
  • Work-up: Cool the solution to room temperature.

    • Scenario A (Precipitation): If crystals form, filter and wash with cold ethanol.[2]

    • Scenario B (Oil): If an oil forms, evaporate solvent, redissolve in

      
      , and precipitate as the Hydrochloride salt by adding 
      
      
      
      in dioxane.
Protocol B: Modular Assembly of Salen Ligands

Salen ligands (Bis-Schiff bases) are the "workhorses" of phenolic coordination chemistry. This protocol describes the synthesis of a chiral Salen ligand using


-1,2-diaminocyclohexane (Jacobsen's Ligand precursor).

Reagents:

  • 3,5-Di-tert-butylsalicylaldehyde (20 mmol)

  • (1R,2R)-1,2-Diaminocyclohexane (10 mmol)

  • Solvent: Ethanol (Absolute)[3]

  • Catalyst: Formic acid (2 drops, optional)

Step-by-Step Methodology:

  • Dissolution: Dissolve the diamine (10 mmol) in absolute Ethanol (15 mL) in a 100 mL flask.

  • Aldehyde Addition: Dissolve the salicylaldehyde (20 mmol) in Ethanol (25 mL). Add this solution dropwise to the diamine solution at room temperature.

    • Observation: The solution will turn bright yellow almost immediately (formation of imine).

  • Reflux: Heat to reflux for 2 hours. The yellow color will deepen.

  • Precipitation: Add water dropwise to the hot solution until slight turbidity is observed. Allow the mixture to cool slowly to room temperature, then to

    
    .
    
  • Filtration: Collect the yellow crystalline solid via vacuum filtration. Wash with cold 90% Ethanol.

  • Yield: Typical yields range from 85–95%.

Reaction Pathway Visualization:

SalenSynthesis Start Salicylaldehyde + Diamine Intermediate Carbinolamine Intermediate (Unstable) Start->Intermediate Nucleophilic Attack Imine Schiff Base Formation (- H2O) Intermediate->Imine Dehydration (Reflux) Product Salen Ligand (Solid) Imine->Product Crystallization Metal Metallation (e.g., Mn(OAc)2) Product->Metal Deprotonation Complex Active Metal-Salen Complex Metal->Complex Coordination

Figure 2: Synthetic pathway from precursors to metallated complex.

Characterization & Validation

Spectroscopic Signatures

To ensure the integrity of the synthesized ligand, verify the following signals:

TechniqueParameterExpected ObservationStructural Insight
1H NMR

13.0 - 14.0 ppm
Broad Singlet (

)
Phenolic

(Intramolecular H-bond)
1H NMR

8.0 - 8.5 ppm
Singlet (

)
Imine

(Schiff Base formation)
FT-IR

Strong Band

Stretching
FT-IR

Broad/WeakResidual

(often masked by H-bonding)
Functional Assay: UV-Vis Titration (Binding Constant)

Objective: Determine the association constant (


) of the ligand with a target metal (e.g., 

).
  • Stock Solutions: Prepare

    
     Ligand in Acetonitrile and 
    
    
    
    Metal Salt (
    
    
    ) in Acetonitrile.
  • Baseline: Record the UV-Vis spectrum (200–600 nm) of the pure ligand. Note the

    
     (typically 300–400 nm for phenolate transitions).
    
  • Titration: Add metal solution in

    
     equivalent increments (0 to 2.0 eq).
    
  • Observation: Look for the formation of Isosbestic Points (indicating clean conversion between two species) and a bathochromic shift (Red shift) or new Charge Transfer (LMCT) bands.

  • Calculation: Plot Absorbance vs.

    
     and fit to a 1:1 binding model (Benesi-Hildebrand equation) to extract 
    
    
    
    .

Troubleshooting & Expert Insights

Oxidation Sensitivity

Phenols, especially electron-rich ones (e.g., catechols), are prone to oxidation into quinones, which are often dark/black and inactive as ligands.

  • Solution: Perform reactions under an inert atmosphere (

    
     or 
    
    
    
    ). Add a pinch of Sodium Dithionite (
    
    
    ) during workup if darkening occurs.
Hydrolysis of Schiff Bases

The imine bond in Salen ligands is reversible. In acidic aqueous media, it can hydrolyze back to the aldehyde and amine.

  • Solution: Reduce the imine to an amine using

    
     if a flexible, hydrolytically stable ligand is required ("Salan" ligand). However, this changes the coordination geometry from planar to tetrahedral.
    
Solubility

Many Salen complexes are insoluble in water.

  • Design Fix: Introduce sulfonate groups (

    
    ) at the 5-position of the salicylaldehyde ring before condensation. This renders the final complex water-soluble for biological applications.
    

References

  • Privileged Structures: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010.

  • Salen Synthesis Protocol: Larrow, J. F., & Jacobsen, E. N. "(R,R)-N,N'-Bis(3,5-Di-tert-Butylsalicylidene)-1,2-Cyclohexanediamino Manganese(III) Chloride." Organic Syntheses, 1998.

  • pKa Prediction: Liptak, M. D., et al. "Absolute pKa determinations for substituted phenols." Journal of the American Chemical Society, 2002.

  • Mannich Reaction Mechanism: Tramontini, M., & Angiolini, L. "Mannich Bases: Chemistry and Uses." CRC Press, 1994.

  • Metal-Phenolic Networks: Rahim, M. A., et al. "Metal–Phenolic Supramolecular Engineering of Metal–Organic Frameworks." Angewandte Chemie, 2016.

Sources

Method

Application Note &amp; Protocol: Suzuki-Miyaura Coupling of Chlorinated Phenols

For Researchers, Scientists, and Drug Development Professionals Abstract The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, pivotal for creating carbon-carbon bonds essential in pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, pivotal for creating carbon-carbon bonds essential in pharmaceutical and materials science.[1] While aryl bromides and iodides are common substrates, the use of more abundant and cost-effective aryl chlorides presents a significant challenge due to the strength and inertness of the C-Cl bond. This application note provides a comprehensive guide to the Suzuki coupling of chlorinated phenols, a particularly challenging substrate class. We will delve into the mechanistic principles, explain the rationale behind the selection of catalysts, ligands, and bases, and provide a detailed, field-proven experimental protocol designed for successful and reproducible outcomes.

Introduction: The Challenge of Chlorinated Phenols

Chlorinated phenols are valuable building blocks in medicinal chemistry.[2] However, their use in Suzuki-Miyaura coupling is hampered by two primary factors:

  • Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less polar than its bromine or iodine counterparts, making the rate-determining oxidative addition step of the catalytic cycle kinetically challenging.[3]

  • The Phenolic Hydroxyl Group: The acidic proton of the phenol can potentially interfere with the catalytic cycle, and its electron-donating nature can further deactivate the aryl chloride towards oxidative addition.

Overcoming these hurdles requires a catalyst system with high activity and stability. The development of bulky, electron-rich phosphine ligands, pioneered by researchers like Stephen Buchwald, has been instrumental in making the coupling of aryl chlorides routine.[4][5]

Mechanistic Considerations & The Key to Success

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species.[2] Understanding this cycle is crucial for rational optimization.

The Catalytic Cycle
  • Oxidative Addition: A low-coordinate Pd(0) complex inserts into the aryl-chlorine bond, forming an Ar-Pd(II)-Cl intermediate. This is typically the slowest, most difficult step for aryl chlorides.[2][6]

  • Transmetalation: The organic group from a base-activated organoboron species (a boronate) is transferred to the palladium center, displacing the halide.[7][8][9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[2][10]

Suzuki_Catalytic_Cycle cluster_reactants Inputs cluster_products Output ArCl Aryl Chloride (Ar-Cl) OxAdd OxAdd ArCl->OxAdd Boronic Organoboron (R'-B(OR)2) Transmetal Transmetal Boronic->Transmetal Base Base Base->Transmetal Product Biaryl Product (Ar-R') Transmetal->Product

Caption: Fig 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Why Modern Catalysts Work: The Role of Ligands

The primary challenge, oxidative addition of the C-Cl bond, requires a highly electron-rich and reactive Pd(0) species. Bulky dialkylbiaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are exceptionally effective for several reasons:[4]

  • Electron-Richness: They increase the electron density on the palladium center, making it a better nucleophile to attack the aryl chloride.[11]

  • Steric Bulk: The bulkiness promotes the formation of a highly reactive, monoligated Pd(0)L species, which is crucial for the oxidative addition step.[6] It also accelerates the final reductive elimination step.

  • Stability: These ligands form stable palladium complexes that resist decomposition at the elevated temperatures often required for aryl chloride coupling.

The Critical Role of the Base

The base is not a passive component; it is essential for the transmetalation step.[12] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)3]⁻).[7][13][14] This boronate species is much more reactive towards transmetalation than the neutral boronic acid.[14]

  • Common Choices: Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often preferred. For phenols, a base strong enough to deprotonate the hydroxyl group can be beneficial, though the primary role remains boronic acid activation.

Experimental Protocol: A Validated Approach

This protocol provides a reliable starting point for the Suzuki coupling of a generic chlorophenol with an arylboronic acid.

Materials & Reagents
  • Aryl Halide: Substituted Chlorophenol (1.0 equiv)

  • Organoboron Reagent: Arylboronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.5 - 2 mol%)

  • Ligand: SPhos (1.0 - 4 mol%, typically a 2:1 ratio of Ligand:Pd)

  • Base: Powdered Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

Workflow Diagram

Suzuki_Workflow start Start reagent_prep Weigh Reagents (Chlorophenol, Boronic Acid, Base, Pd(OAc)₂, SPhos) start->reagent_prep reaction_setup Combine Solids in Oven-Dried Flask reagent_prep->reaction_setup inert_atm Seal Flask & Purge with Inert Gas (3x Vacuum/Backfill with N₂ or Argon) reaction_setup->inert_atm solvent_add Add Degassed Anhydrous Solvent via Syringe inert_atm->solvent_add heating Heat to Reaction Temperature (e.g., 100 °C) with Vigorous Stirring solvent_add->heating monitoring Monitor Progress via TLC or GC/MS (Typically 4-24 hours) heating->monitoring workup_start Cool to RT & Quench (e.g., add water) monitoring->workup_start extraction Extract with Organic Solvent (e.g., Ethyl Acetate) workup_start->extraction purification Dry, Concentrate & Purify (e.g., Column Chromatography) extraction->purification end Characterize Final Product purification->end

Caption: Fig 2: Experimental Workflow for Suzuki Coupling.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the chlorophenol (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.5 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane (5 mL) to the flask via syringe. The solvent should be thoroughly sparged with an inert gas for at least 15-20 minutes prior to use.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is between 4 and 24 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the flask to cool to room temperature. Dilute the mixture with water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Parameter Optimization

The success of the coupling is highly dependent on the careful selection of reagents. The following table summarizes typical conditions and provides a rationale for their selection.

ParameterRecommended ChoiceRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, stable Pd(II) and Pd(0) pre-catalysts that are reduced in situ to the active Pd(0) species.[2]
Ligand SPhos , XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are essential for activating the C-Cl bond. SPhos is often an excellent starting point.[2][4][15][16]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic bases are required to form the reactive boronate species. K₃PO₄ is effective and cost-efficient.[4][7][12]
Solvent 1,4-Dioxane, Toluene, THFAnhydrous, polar aprotic solvents are generally used. A small amount of water can sometimes accelerate the reaction.[17]
Temperature 80 - 110 °CHigher temperatures are typically required to facilitate the difficult oxidative addition of the aryl chloride.[18]
Equivalents (Boronic Acid) 1.2 - 1.5A slight excess is used to drive the reaction to completion and account for potential homocoupling or protodeboronation.

Troubleshooting

  • Low Conversion/No Reaction:

    • Cause: Inactive catalyst.

    • Solution: Ensure the reaction was set up under strictly anaerobic and anhydrous conditions. Oxygen can deactivate the Pd(0) catalyst. Use freshly opened, high-purity reagents. Increase catalyst loading or temperature.

  • Protodeboronation (Boronic acid replaced by -H):

    • Cause: Presence of water and/or prolonged reaction times at high temperatures.

    • Solution: Use rigorously dried solvents and reagents. Try to minimize reaction time once the starting material is consumed.

  • Homocoupling of Boronic Acid:

    • Cause: Oxygen contamination can promote this side reaction.

    • Solution: Improve the degassing procedure for the solvent and ensure a robust inert atmosphere is maintained throughout the reaction.

Conclusion

The Suzuki-Miyaura coupling of chlorinated phenols is a challenging but highly rewarding transformation. Success hinges on neutralizing the low reactivity of the C-Cl bond through a rationally chosen catalyst system. The use of bulky, electron-rich phosphine ligands like SPhos in combination with an appropriate base and anhydrous conditions provides a robust and reliable method for synthesizing complex biaryl phenols, opening avenues for the development of novel pharmaceuticals and functional materials.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Google Search.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. PubMed.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Journal of the American Chemical Society.
  • Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes - American Chemical Society. American Chemical Society.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. PMC.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society. Journal of the American Chemical Society.
  • comparative study of different bases in Suzuki-Miyaura coupling reactions. - Benchchem. Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. University of Windsor.
  • Palladium-Catalyzed Suzuki—Miyaura Coupling with Aryl Chlorides Using a Bulky Phenanthryl N-Heterocyclic Carbene Ligand. | Request PDF.
  • Chalcones A Review on Multiple pharmacological activities.
  • 4.9: Oxidative Addition of Polar Reagents - Chemistry LibreTexts. Chemistry LibreTexts.
  • Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic - University of Windsor. University of Windsor.
  • Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes | Organometallics - ACS Publications.
  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides | Journal of the American Chemical Society. Journal of the American Chemical Society.
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving 4'-Amino-3',5'-dichloroacetophenone - Benchchem. Benchchem.
  • Buchwald–Hartwig amin
  • General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water - Organic Chemistry Portal. Organic Chemistry Portal.
  • SPhos ligand, used to assess the efficacy of the arylresorcinarenyl phosphine ligand 2. - ResearchGate.
  • Buchwald-Hartwig C-C Bond Formation - Macmillan Group. Macmillan Group.
  • Suzuki Cross Coupling Reaction- A Review - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. J&K Scientific LLC.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications.
  • Buchwald Ligands - Sigma-Aldrich. Sigma-Aldrich.
  • Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids. Synthesis of biaryl derivatives of 4-hydroxyphenylglycine, tyrosine, and tryptophan - PubMed. PubMed.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. YouTube.

Sources

Application

Antimicrobial activity testing of substituted phenols

Abstract Substituted phenols (e.g., chlorophenols, alkylphenols, bisphenols) represent a cornerstone of disinfectant and preservative chemistry. However, their lipophilic nature and membrane-disrupting mechanism present...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenols (e.g., chlorophenols, alkylphenols, bisphenols) represent a cornerstone of disinfectant and preservative chemistry. However, their lipophilic nature and membrane-disrupting mechanism present unique challenges in standard antimicrobial susceptibility testing (AST). Standard aqueous protocols often yield false negatives due to poor solubility or false positives due to solvent toxicity. This guide provides a validated, high-integrity workflow for evaluating phenolic derivatives, integrating Structure-Activity Relationship (SAR) logic with modified CLSI/ASTM protocols to ensure reproducible data.

The Chemical Basis: Structure-Activity Relationship (SAR)

To design an effective testing protocol, one must first understand the molecule. The antimicrobial potency of a phenol is governed by its ability to partition into the bacterial cell membrane and disrupt the electrochemical gradient.

  • Lipophilicity (LogP): Activity generally increases with alkyl chain length (up to 6 carbons) due to enhanced membrane penetration. Beyond this, solubility drops drastically ("cutoff effect").

  • Halogenation: Adding halogens (Cl, Br) increases acidity (lower pKa) and lipophilicity, enhancing potency but reducing water solubility.

  • Hydroxyl Position: Steric hindrance around the -OH group (e.g., 2,6-di-tert-butylphenol) can reduce activity by preventing hydrogen bonding with membrane proteins.

Visualizing the SAR Logic:

SAR_Logic Base Phenol Core Sub1 Halogenation (Cl, Br) Base->Sub1 Sub2 Alkyl Chain (C1-C6) Base->Sub2 Sub3 Bulky Groups (Ortho-position) Base->Sub3 Effect1 Increases Acidity (pKa ↓) Increases Potency Sub1->Effect1 Effect2 Increases Lipophilicity Membrane Penetration ↑ Sub2->Effect2 Effect3 Steric Hindrance Reduces Activity Sub3->Effect3

Figure 1: Impact of functional group substitution on the antimicrobial potential of phenolic compounds.

Pre-Analytical Considerations: The Solubility Paradox

Most substituted phenols are sparingly soluble in water. If the compound precipitates in the test media, the effective concentration is unknown, rendering the MIC (Minimum Inhibitory Concentration) invalid.

Solvent Selection Strategy

Do not use simple aqueous dilution. Use a co-solvent system.

  • Primary Solvent: 100% DMSO (Dimethyl Sulfoxide). Dissolve the phenol at 100x the highest desired test concentration.

  • Dilution: Dilute into the test medium (Mueller-Hinton Broth) such that the final DMSO concentration is ≤ 2% (v/v) .

  • Validation: You must run a "Solvent Control" (bacteria + media + 2% DMSO) to prove the solvent alone does not inhibit growth.

Neutralization (Critical for Kinetics)

Phenols adhere avidly to bacterial cell walls. When sampling for kill-time studies, carryover of the phenol onto the agar plate will falsely inhibit growth (bacteriostasis), appearing as a "kill."

  • Recommended Neutralizer: Dey-Engley (D/E) Neutralizing Broth or Letheen Broth.

  • Mechanism: Contains Lecithin (neutralizes quaternary ammoniums) and Tween 80 (neutralizes phenolics).[1][2]

Primary Screening: Modified Broth Microdilution (MIC)

Standard: Adapted from CLSI M07 [1]. Objective: Determine the lowest concentration that inhibits visible growth.

Protocol Steps:
  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) of the test organism (e.g., S. aureus ATCC 6538) in saline.

    • Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach ~1 x 10^6 CFU/mL.

  • Plate Setup (96-well):

    • Columns 1-10: Serial 2-fold dilutions of the substituted phenol (e.g., 512 µg/mL down to 1 µg/mL). Ensure final DMSO is constant across wells if possible, or negligible.

    • Column 11 (Growth Control): Bacteria + Broth + Solvent (no phenol).

    • Column 12 (Sterility Control): Broth + Phenol (highest conc) + Solvent (no bacteria). Crucial for phenols to check for chemical precipitation turbidity.

  • Incubation:

    • Seal plate with breathable film. Incubate at 35 ± 2°C for 16-20 hours.

  • Readout (The Resazurin Hack):

    • Problem: Substituted phenols often create cloudy emulsions, making visual turbidity reading impossible.

    • Solution: Add 30 µL of 0.01% Resazurin (blue) to each well. Incubate for 1-2 hours.

    • Result: Viable bacteria reduce resazurin to resorufin (Pink). Blue = No Growth (MIC). Pink = Growth.[3]

Visualizing the Workflow:

MIC_Workflow Step1 Dissolve Phenol (100% DMSO) Step2 Dilute in CAMHB (Max 2% DMSO final) Step1->Step2 Step3 Add to 96-Well Plate (Serial Dilution) Step2->Step3 Step4 Inoculate Bacteria (5x10^5 CFU/mL final) Step3->Step4 Step5 Incubate 16-20h @ 35°C Step4->Step5 Step6 Add Resazurin Dye (Viability Indicator) Step5->Step6 Result Read MIC (Blue = Inhibition) Step6->Result

Figure 2: Modified Broth Microdilution workflow utilizing resazurin for turbid emulsions.

Kinetic Efficacy: Time-Kill Assay

Standard: Adapted from ASTM E2315 [2].[3][4][5] Objective: Determine if the phenol is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

Protocol:

  • Challenge: Inoculate 10 mL of phenol solution (at 2x or 4x MIC) with 0.1 mL of bacterial suspension (~10^8 CFU/mL).

  • Contact Time: At T=0, 15m, 30m, 1h, 4h, remove 1 mL aliquots.

  • Neutralization: Immediately transfer the 1 mL aliquot into 9 mL of D/E Neutralizing Broth . Vortex vigorously.

  • Enumeration: Perform serial dilutions of the neutralized mix and plate on Tryptic Soy Agar.

  • Calculation: Plot Log10(CFU/mL) vs. Time. A 3-log reduction (99.9%) indicates bactericidal activity.

Data Presentation Example:

CompoundConc.[1][3][6][7][8][9] (µg/mL)T=0 (Log CFU)T=1h (Log CFU)Log ReductionOutcome
Phenol (Control) 5006.26.00.2Static
2,4-Dichlorophenol 5006.22.14.1Cidal
Thymol 2506.2<1.0>5.2Cidal

Mechanistic Validation: Membrane Integrity Assay

To confirm the phenol acts via membrane disruption (the expected mechanism), use a Propidium Iodide (PI) uptake assay.

  • Principle: PI is a DNA stain that cannot penetrate healthy cell membranes. If the phenol disrupts the membrane, PI enters and fluoresces red.

  • Method: Treat bacterial suspension with the phenol (at MIC) for 1 hour. Wash cells. Add PI (10 µM).

  • Analysis: Measure fluorescence (Ex 535nm / Em 617nm) or use Flow Cytometry.

  • Control: Use Cetylpyridinium chloride (CPC) as a positive control for membrane lysis.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[8][10] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[8]Link

  • ASTM International. (2016). ASTM E2315-16, Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure. West Conshohocken, PA. Link

  • Oulahal, N., & Degraeve, P. (2022). Phenolic-Rich Plant Extracts With Antimicrobial Activity: An Alternative to Food Preservatives and Biocides?[11] Frontiers in Microbiology. Link

  • Centers for Disease Control and Prevention (CDC). (2008). Guideline for Disinfection and Sterilization in Healthcare Facilities: Neutralization of Germicides.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol. This guide i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this process. The synthesis of this biaryl compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] However, transitioning from bench-scale to pilot or manufacturing scale introduces a unique set of challenges that can impact yield, purity, and process robustness.[4][5]

This document provides expert insights and practical solutions to help you navigate these complexities, ensuring a successful and efficient scale-up campaign.

Frequently Asked Questions (FAQs)

Reaction Initiation & Monitoring

Q1: My Suzuki-Miyaura coupling reaction is sluggish or fails to initiate upon scale-up. What are the primary causes?

A1: Failure to initiate is a common scale-up issue often traced back to several key factors:

  • Insufficient Degassing: Oxygen can be detrimental, leading to the oxidation of the Pd(0) catalyst and promoting the homocoupling of boronic acid starting materials, which reduces yield.[6] On a larger scale, achieving efficient degassing of viscous reaction mixtures and large volumes of solvents is more challenging. Ensure your large-scale reactor is equipped for robust inert gas sparging (e.g., with argon or nitrogen) and that all reagents and solvents are thoroughly deoxygenated before addition.

  • Catalyst Activation Issues: The active Pd(0) species must be generated in situ from a Pd(II) precatalyst.[7] On a small scale, localized heating can be sufficient. In a large reactor, inadequate mixing or poor heat transfer can lead to incomplete or slow catalyst activation. Consider gentle heating of the initial charge before adding the final reagent to ensure uniform temperature.

  • Quality of Starting Materials: The purity of your boronic acid or ester is critical. Boronic acids can degrade over time, especially if not stored properly, leading to lower reactivity.[7] For scale-up, it is imperative to re-analyze the purity and activity of all raw materials.

Q2: How can I effectively monitor the reaction progress on a large scale without constant sampling?

A2: While HPLC is the gold standard for reaction monitoring, frequent sampling from a large, pressurized, and hot reactor can be impractical and hazardous. Consider these strategies:

  • Process Analytical Technology (PAT): In-situ monitoring tools like ReactIR (FTIR) or Raman spectroscopy can track the disappearance of starting materials and the appearance of the product in real-time without sampling.

  • Heat Flow Calorimetry: The progress of an exothermic reaction can be monitored by tracking the heat output of the reactor. A plateau in heat flow often indicates that the reaction has reached completion.

  • Limited, Strategic Sampling: If you must sample, do so at predetermined critical time points (e.g., 1 hour, 4 hours, 12 hours) established during small-scale optimization studies. Ensure a safe and representative sampling procedure is in place.

Troubleshooting Guide: Yield and Purity Issues

This section addresses specific problems you might encounter with reaction outcomes, providing a logical path to diagnosis and resolution.

Problem 1: Low Yield of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol

Low product yield is one of the most frequent and costly issues in a scale-up campaign.[8][9] The troubleshooting workflow below can help pinpoint the root cause.

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// Connections start -> check_sm; start -> check_conditions; start -> check_catalyst;

check_sm -> sm_issue -> sol_sm; check_conditions -> cond_issue -> sol_cond; check_catalyst -> cat_issue -> sol_cat; } ` Caption: Troubleshooting workflow for low product yield.

Detailed Corrective Actions:

  • Starting Materials: Boronic acids can be prone to decomposition, a problem often overlooked at scale.[7] Using more stable derivatives like boronate esters (e.g., pinacol esters) can significantly improve reproducibility.[3][7]

  • Reaction Conditions:

    • Mixing: Inadequate agitation in a large reactor can create "hot spots" or areas of poor reagent distribution. This can lead to side reactions or incomplete conversion. Verify that the impeller design and speed are sufficient for the vessel geometry and batch volume.

    • Temperature: Ensure the internal reaction temperature, not just the jacket temperature, is maintained at the optimal level. A slight deviation can significantly impact reaction kinetics.

  • Catalyst System:

    • Base Selection: The choice of base is crucial for activating the boronic acid.[3] An inappropriate or weak base can stall the reaction. While carbonates (K₂CO₃, Cs₂CO₃) are common, phosphates (K₃PO₄) are often used for more challenging couplings.[7] The physical form (e.g., finely powdered) and solubility of the base are also critical on a larger scale.

    • Ligand Choice: The phosphine ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[1] For a sterically hindered or electron-deficient substrate, a more electron-rich and bulky ligand (e.g., SPhos, XPhos) may be required over simpler ones like PPh₃.[2]

Problem 2: High Levels of Impurities in the Crude Product

The presence of significant impurities complicates purification, reduces isolated yield, and can be a major hurdle for pharmaceutical applications.[8]

Observed Impurity Probable Cause Analytical Confirmation Corrective Action
Homocoupled Boronic Acid Presence of oxygen in the reaction mixture.[6][10]LC-MS, NMRImprove degassing protocol; ensure a robust nitrogen/argon blanket is maintained throughout the process.
Protodeborylation Product (Phenol) Excess base, water, or prolonged reaction at high temperature, leading to cleavage of the C-B bond.[2]GC-MS, LC-MSUse a milder base (e.g., K₂CO₃ instead of NaOH). Use a more stable boronate ester. Avoid excessive reaction times.
Residual Starting Materials Incomplete reaction due to poor mixing, insufficient temperature, or catalyst deactivation.HPLC, TLCRefer to the "Low Yield" troubleshooting section. Re-evaluate reaction time and temperature.
Palladium Residues Inefficient removal during work-up and purification.ICP-MS, AASImplement a palladium scavenging step post-reaction (e.g., treatment with activated carbon, silica-based scavengers, or aqueous bisulfite wash).[4]

Experimental Protocols: Analytical & Work-Up Procedures

Protocol 1: Standard Aqueous Work-Up Procedure

This procedure is designed to remove inorganic salts and water-soluble byproducts.

  • Upon reaction completion (confirmed by HPLC), cool the reaction mixture to room temperature.

  • If the solvent is water-miscible (e.g., THF, Dioxane), dilute the mixture with a water-immiscible solvent like ethyl acetate or toluene (typically 2-3 volumes relative to the reaction volume).

  • Transfer the mixture to a suitably sized separatory funnel or reactor equipped for liquid-liquid extraction.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic residues.

    • Water to remove inorganic salts.

    • Brine (saturated NaCl solution) to facilitate phase separation and remove residual water.

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Palladium Scavenging Step

To meet stringent regulatory limits for residual palladium in active pharmaceutical ingredients (APIs), a dedicated scavenging step is often necessary.

  • After the aqueous work-up, re-dissolve the crude product in a suitable solvent (e.g., toluene, ethyl acetate).

  • Add a palladium scavenger (e.g., activated carbon, functionalized silica, or a thiol-based resin) at a loading determined by optimization (typically 5-10 wt% relative to the crude product).

  • Stir the slurry at a controlled temperature (e.g., 40-60 °C) for a specified time (e.g., 2-4 hours).

  • Filter the mixture through a pad of celite to remove the scavenger.

  • Rinse the filter cake with fresh solvent to ensure complete product recovery.

  • Concentrate the combined filtrates to yield the palladium-reduced crude product, which can then be further purified by crystallization or chromatography.

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add_scavenger [label="Add Pd Scavenger\n(e.g., Activated Carbon)"]; stir_heat [label="Stir at 40-60 °C"]; filter_scav [label="Filter through Celite"]; concentrate2 [label="Concentrate"];

purify [label="Final Purification\n(Crystallization/Chromo.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> cool -> dilute -> wash -> dry -> filter_dry -> concentrate1; concentrate1 -> scavenge_step; scavenge_step -> add_scavenger [label="Yes"]; scavenge_step -> purify [label="No"]; add_scavenger -> stir_heat -> filter_scav -> concentrate2 -> purify; } ` Caption: General workflow for work-up and palladium removal.

References

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Available at: [Link]

  • ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development. Available at: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]

  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available at: [Link]

  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out? Available at: [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol

Welcome to the technical support guide for the synthesis of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol. This resource is designed for researchers, chemists, and process development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating common byproducts. The insights provided herein are grounded in established organometallic principles and practical laboratory experience to ensure the successful and efficient synthesis of your target compound.

Section 1: The Primary Synthetic Route: A Mechanistic Overview

The most robust and widely adopted method for constructing the biaryl scaffold of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (typically a boronic acid) and an organohalide. For this specific target, the reaction typically involves coupling (2-Chloro-5-hydroxyphenyl)boronic acid with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base.

The catalytic cycle, which is the heart of this transformation, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this cycle is critical, as deviations from it are the primary source of byproduct formation.

Suzuki_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions SM1 (2-Chloro-5-hydroxyphenyl)boronic acid ReactionVessel Suzuki-Miyaura Cross-Coupling SM1->ReactionVessel SM2 Methyl 4-bromobenzoate SM2->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., Toluene/H2O) Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product 2-Chloro-5-(4-methoxycarbonylphenyl)phenol Purification->Product

Caption: General workflow for the synthesis of the target compound via Suzuki-Miyaura coupling.

Section 2: Troubleshooting Guide & FAQs for Byproduct Identification

This section addresses the most common issues encountered during the synthesis, framed in a practical question-and-answer format.

FAQ 1: My TLC shows a new, less polar spot that isn't my starting material or product. What could it be?

Answer: You are likely observing a homocoupling byproduct. This is one of the most prevalent side reactions in Suzuki-Miyaura coupling.[5] There are two main possibilities:

  • Boronic Acid Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[5][6][7]

    • If using (2-Chloro-5-hydroxyphenyl)boronic acid: The byproduct is 2,2'-dichloro-5,5'-dihydroxybiphenyl .

    • If using 4-(methoxycarbonyl)phenylboronic acid: The byproduct is dimethyl biphenyl-4,4'-dicarboxylate .

  • Aryl Halide Homocoupling (Ullmann-type): While generally less frequent than boronic acid homocoupling, two molecules of the aryl halide can couple, particularly at higher temperatures.

Troubleshooting & Mitigation:

  • Ensure Rigorous Degassing: Oxygen is a known promoter of homocoupling.[5][7] Degas your solvent and reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes prior to adding the catalyst.[7][8]

  • Use an Active Pd(0) Source: If using a Pd(II) precatalyst, ensure its reduction to the active Pd(0) species is efficient. The presence of residual Pd(II) can drive the homocoupling pathway.[7] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over homocoupling.

FAQ 2: My mass spec analysis shows a peak corresponding to my starting material without the boron or halogen group. What happened?

Answer: You are observing the results of protodeboronation or dehalogenation, two common side reactions that consume starting materials and reduce yield.

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[9]

    • (2-Chloro-5-hydroxyphenyl)boronic acid will revert to 2-chlorophenol .

    • 4-(methoxycarbonyl)phenylboronic acid will revert to methyl benzoate . This side reaction is highly dependent on reaction conditions and the substrate itself. Phenolic boronic acids can be particularly susceptible.[10]

  • Dehalogenation: This is the reduction of the aryl halide, where the halogen is replaced by a hydrogen atom.[11]

    • Methyl 4-bromobenzoate will be reduced to methyl benzoate .

    • 2-Chloro-5-bromophenol (if used) would be reduced to 2-chlorophenol . The mechanism often involves the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water.[8]

Troubleshooting & Mitigation:

  • Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the incidence of both side reactions.[11] Monitor the reaction by TLC or LC-MS and stop it once the starting halide is consumed.

  • Choice of Base and Solvent: Stronger bases or protic solvents can sometimes promote these side reactions.[8][11] Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄ and aprotic solvents like dioxane or toluene.

  • Boronic Acid Stability: Use high-purity boronic acids. Boronic acids can degrade upon storage, and some are inherently less stable. Using more stable boronic esters (e.g., pinacol esters) can be an effective strategy.[6]

Side_Reactions cluster_cycle Suzuki Catalytic Cycle cluster_sides Side Reaction Pathways Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OH)2 + Base RedElim Reductive Elimination Transmetal->RedElim Homocoupling Homocoupling (Ar'-Ar') Transmetal->Homocoupling O2 or Pd(II) RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Dehalogenation Dehalogenation (Ar-H) Protodeboronation Protodeboronation (Ar'-H) BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetal BoronicAcid->Protodeboronation H+

Caption: The Suzuki cycle and entry points for major side reactions.

FAQ 3: My final product appears to contain a carboxylic acid impurity. How is this possible?

Answer: This is likely due to the hydrolysis of the methyl ester group on the 4-(methoxycarbonyl)phenyl moiety. The Suzuki reaction is run under basic conditions, often with water present as a co-solvent and at elevated temperatures. These conditions are sufficient to saponify (hydrolyze) the methyl ester, converting it to a carboxylate salt. Upon acidic workup, this is protonated to form 4'-Chloro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid .

Troubleshooting & Mitigation:

  • Milder Base: Use the mildest base that still effectively promotes the reaction. K₂CO₃ is often sufficient and less harsh than NaOH or KOH.

  • Lower Temperature: If the reaction proceeds at a lower temperature, ester hydrolysis will be significantly slower. Try to find the minimum effective temperature for the coupling.

  • Shorter Reaction Time: Do not let the reaction run unnecessarily long after completion.

  • Purification: This acidic byproduct can often be removed during workup by performing a basic wash (e.g., with aqueous NaHCO₃) to extract the carboxylate salt into the aqueous layer, or it can be separated by column chromatography.

Section 3: Summary of Potential Byproducts

The following table summarizes the key byproducts discussed, their molecular weights, and typical analytical characteristics to aid in their identification.

Byproduct NameOriginMolecular FormulaMolecular Weight ( g/mol )Analytical Signature
Dimethyl biphenyl-4,4'-dicarboxylate Homocoupling of 4-(methoxycarbonyl)phenylboronic acidC₁₆H₁₄O₄270.28Nonpolar, often crystalline. Distinct aromatic signals in ¹H NMR.
2,2'-dichloro-5,5'-dihydroxybiphenyl Homocoupling of (2-Chloro-5-hydroxyphenyl)boronic acidC₁₂H₈Cl₂O₂255.10More polar than product. Symmetrical structure simplifies NMR spectrum.
Methyl benzoate Dehalogenation or ProtodeboronationC₈H₈O₂136.15Volatile, characteristic sweet odor. Can be identified by GC-MS.
2-Chlorophenol Protodeboronation or DehalogenationC₆H₅ClO128.56Volatile, characteristic phenolic odor. Identifiable by GC-MS.
4'-Chloro-3'-hydroxy-biphenyl-4-carboxylic acid Ester HydrolysisC₁₃H₉ClO₃248.66Acidic, will show a broad -OH peak in ¹H NMR. Much more polar than the product.

Section 4: Key Experimental Protocols

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

This is a representative protocol and must be adapted and optimized for specific substrates and scales.

Materials:

  • (2-Chloro-5-hydroxyphenyl)boronic acid (1.0 eq)

  • Methyl 4-bromobenzoate (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Toluene and Water (e.g., 4:1 v/v)

Procedure:

  • To a round-bottom flask equipped with a condenser and magnetic stir bar, add (2-Chloro-5-hydroxyphenyl)boronic acid, methyl 4-bromobenzoate, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed Toluene and Water solvent mixture via cannula.

  • Bubble the inert gas through the stirred mixture for 20 minutes to ensure complete degassing.

  • Add the Pd(PPh₃)₄ catalyst to the mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 85-90 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 4.2: TLC Analysis for Reaction Monitoring

Objective: To quickly assess reaction completion and identify the presence of major byproducts.

Procedure:

  • Prepare TLC Plate: Use a silica gel 60 F₂₅₄ plate.

  • Solvent System: A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 8:2 v/v). Adjust polarity as needed.

  • Spotting: On the baseline of the TLC plate, spot:

    • A: Starting aryl halide (e.g., methyl 4-bromobenzoate)

    • B: Starting boronic acid

    • C: Co-spot of A and B

    • D: Reaction mixture

  • Development: Place the plate in a chamber saturated with the chosen solvent system and allow the solvent front to rise.

  • Visualization: View the dried plate under UV light (254 nm). Stain if necessary (e.g., with potassium permanganate).

  • Interpretation:

    • The disappearance of the starting halide spot is the primary indicator of reaction completion.

    • The product spot should appear.

    • Homocoupled byproducts are typically less polar and will have a higher Rf than the product.

    • Hydrolyzed acid byproducts are highly polar and will remain at or near the baseline.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website.[6]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.[11]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett.[12]

  • Wikipedia. (2023). Protodeboronation.[9]

  • BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling.[8]

  • Kim, J., & Moon, J. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry.[10]

  • Wallace, D. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.[7]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry.[13]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.[14]

  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.[15][16]

  • Wikipedia. (2024). Suzuki reaction.[1]

  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications.[16]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.[17]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.[5]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.[18]

  • Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.[19]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[20]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.[2]

  • ChemScene. (n.d.). 2-Chloro-5-(4-methoxycarbonylphenyl)phenol.[21]

  • BenchChem. (2025). Application Notes and Protocols for Methyl 4-boronobenzoate in Organic Synthesis.[4]

  • PrepChem.com. (n.d.). Synthesis of 2-chloroacetamido-5-methoxy phenol.[22]

  • Royal Society of Chemistry. (n.d.). RSC Advances.[23]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives.[3]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.[24]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[25]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.[26]

  • BLD Pharm. (n.d.). (2-Chloro-5-hydroxyphenyl)boronic acid.[27]

  • MDPI. (n.d.). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid.[28]

  • Musliner, W. J., & Gates, J. W. Jr. (n.d.). Hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses Procedure.[29]

  • BenchChem. (2025). Characterization of impurities in 2-(Furan-2-YL)phenol synthesis.[30]

  • ResearchGate. (n.d.). Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzoic....[31]

  • 2a biotech. (n.d.). (2-CHLORO-5-HYDROXYPHENYL)BORONIC ACID.[32]

  • Tokyo Chemical Industry. (n.d.). (5-Chloro-2-hydroxyphenyl)boronic Acid.

  • Molbase. (n.d.). 5-chloro-2-hydroxyphenylboronic acid.[33]

  • Sigma-Aldrich. (n.d.). (2-Chloro-5-hydroxyphenyl)boronic acid.

  • Zhong, G., et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PMC - NIH.[34]

  • PubChem. (n.d.). 2-Chloro-5-methylphenol.[35]

  • Sigma-Aldrich. (n.d.). 2-CHLORO-5-METHOXYPHENOL.[36]

  • Teasdale, A., et al. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews.[37]

Sources

Troubleshooting

Reducing impurities in the final product of phenol synthesis

Topic: Reducing Impurities in the Hock (Cumene-to-Phenol) Process Mission Statement Welcome to the Phenol Synthesis Optimization Hub. This guide is designed for process engineers and R&D scientists troubleshooting purity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Impurities in the Hock (Cumene-to-Phenol) Process

Mission Statement

Welcome to the Phenol Synthesis Optimization Hub. This guide is designed for process engineers and R&D scientists troubleshooting purity issues in the industrial Hock process. Our goal is to move beyond basic stoichiometry and address the kinetic and thermodynamic bottlenecks that introduce critical impurities like Hydroxyacetone (HA), Acetophenone (AP), and


-Methylstyrene (AMS).

Part 1: Diagnostic Matrix (Troubleshooting at a Glance)

Before altering process parameters, identify the specific impurity profile in your final product. Use this matrix to isolate the upstream failure point.

Symptom / ImpurityProbable Root CauseCritical Process NodeCorrective Action Strategy
High Hydroxyacetone (HA) (>30 ppm)Uncontrolled thermal cleavage; insufficient water in cleavage reactor.Cleavage ReactorIncrease water concentration (moderator); switch to two-stage cleavage.
High Acetophenone (AP) Over-oxidation; Temperature >110°C in oxidizers; Low pH.Oxidation ColumnsReduce oxidation temperature; buffer pH with Na₂CO₃; optimize residence time.
High AMS Dimers (Tar) Acid concentration too high; Residence time too long in cleavage.Cleavage / NeutralizationReduce H₂SO₄ catalyst load; optimize plug-flow hydrodynamics.
Color Instability (Red/Pink) Trace carbonyls (HA, Mesityl Oxide) reacting with phenol.Purification / PolishingImplement sulfonic acid resin bed treatment (polishing) before final distillation.

Part 2: Process Visualization & Impurity Pathways

Understanding where impurities originate is the first step to elimination. The diagram below maps the Hock Process with specific "Impurity Injection Points."

HockProcessImpurities Cumene Cumene Feed Oxidation Oxidation (Air/O2) Cumene->Oxidation CHP Cumene Hydroperoxide (CHP) Oxidation->CHP Impurity_AP Acetophenone (AP) (Thermal Decomp) Oxidation->Impurity_AP High T > 110°C Impurity_DMBA DMBA (Side Reaction) Oxidation->Impurity_DMBA Low Selectivity Cleavage Acid Cleavage (H2SO4) CHP->Cleavage Neutralization Neutralization (Base/Resin) Cleavage->Neutralization Impurity_HA Hydroxyacetone (HA) (Acid Catalyzed) Cleavage->Impurity_HA Low H2O / Hot Spots Impurity_AMS AMS / Dimers (Dehydration) Cleavage->Impurity_AMS DMBA Dehydration Distillation Fractional Distillation Neutralization->Distillation Phenol Final Phenol Product Distillation->Phenol Impurity_AP->Distillation Close Boiling Pt Impurity_DMBA->Cleavage Carried over Impurity_HA->Distillation Azeotrope w/ Phenol

Figure 1: Critical impurity injection points in the Cumene-to-Phenol (Hock) process flow.

Part 3: Detailed Troubleshooting Protocols

Module 1: The "Hydroxyacetone Headache" (Cleavage Optimization)

The Issue: Hydroxyacetone (HA) is the most persistent impurity. It forms azeotropes with phenol, making simple distillation inefficient. HA presence downstream causes color degradation and interferes with Bisphenol-A synthesis [1].

Mechanism: HA is generated during the acid-catalyzed cleavage of CHP, often when the reaction temperature spikes or water concentration drops (water acts as a moderator for the protonation activity).

Protocol: Two-Stage Cleavage & Resin Polishing

  • Upstream Control (The Moderator):

    • Maintain water concentration in the cleavage reactor between 0.5% and 1.5% wt .

    • Why? Water attenuates the acidity of H₂SO₄. Insufficient water leads to "hot" acid activity, promoting the

      
      -scission of the cumyloxy radical into HA and methyl radicals rather than phenol [2].
      
  • Downstream Removal (The Polishing Bed):

    • If distillation fails to remove HA (due to azeotrope formation), install a Sulfonic Acid Cation Exchange Resin bed (e.g., Amberlyst-15 or equivalent) prior to the final distillation column [3].

    • Reaction: The acidic resin catalyzes the condensation of HA with Phenol to form 2-Methylbenzofuran (2MBF) .

    • Separation: Unlike HA, 2MBF has a high boiling point and is easily separated from phenol in the "heavies" removal column.

Data: Effect of Resin Treatment on HA Levels

Treatment Step HA Concentration (ppm) 2MBF Concentration (ppm) Action
Crude Phenol Feed 250 - 500 < 10 Unacceptable for Pharma
Post-Resin Bed (100°C) < 10 300 - 600 HA converted to 2MBF

| Final Distillation | < 1 | < 5 | 2MBF removed in bottoms |

Module 2: Minimizing Acetophenone (Oxidation Control)

The Issue: Acetophenone (AP) is difficult to separate because its boiling point (202°C) is close to Phenol (181.7°C), requiring high reflux ratios and energy costs.

Mechanism: AP is primarily formed in the Oxidation Reactor via the thermal decomposition of CHP or the non-selective oxidation of cumene [4].

Protocol: Thermal & pH Management

  • Temperature Gradient:

    • Operate oxidation towers in a cascade.

    • Tower 1 (Start): 110°C (High rate, low CHP conc).

    • Tower 3-4 (End): Decrease to < 95°C .

    • Reasoning: As CHP concentration increases, it becomes prone to thermal decomposition into AP and Methanol. Lowering T at high conversion preserves selectivity.

  • pH Buffering:

    • Inject micronized Sodium Carbonate (Na₂CO₃) or dilute NaOH into the oxidation feed.

    • Target pH: 7.0 - 8.0 (aqueous phase check).

    • Why? Acidic byproducts (formic acid) catalyze CHP decomposition. Neutralizing them stabilizes the CHP radical chain [5].

Module 3: Alpha-Methylstyrene (AMS) & Tar Reduction

The Issue: AMS is a valuable byproduct if recovered, but it can polymerize into "heavy tars" (AMS dimers) that foul heat exchangers and reduce yield.

Protocol: The Dehydration Balance

  • Control the Precursor (DMBA):

    • Dimethylbenzyl alcohol (DMBA) dehydrates to AMS in the cleavage reactor.

    • Optimization: Ensure the cleavage reactor operates at plug flow conditions to prevent back-mixing. Back-mixing allows AMS to react with phenol, forming Cumylphenol (a yield loss).

  • Hydrogenation (Recycle):

    • Instead of separating AMS, many modern plants hydrogenate the AMS/Cumene fraction over a Palladium/Alumina (Pd/Al₂O₃) catalyst.

    • Result: AMS converts back to Cumene, which is recycled to the oxidation reactor, closing the loop and eliminating the "tar" pathway [6].

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my phenol product turn pink/red after storage? A: This is the classic "Carbonyl Leak." Even trace amounts (<10 ppm) of Hydroxyacetone or Mesityl Oxide will slowly react with phenol over time (catalyzed by trace metals or light) to form chromophores.

  • Fix: Check your resin polishing bed efficiency. If the bed is old, the sulfonic acid sites may be fouled. Regenerate or replace the resin.

Q2: Can I use zeolites instead of ion exchange resins for HA removal? A: Yes. Zeolites (like H-Beta or ZSM-5) are thermally more stable than polymer resins and can operate at higher temperatures (>120°C). However, they may suffer from faster coking (deactivation). Resins are generally preferred for "polishing" at lower temperatures (80-100°C) [3].

Q3: How do I handle the "Heavies" stream containing 2MBF and Acetophenone? A: Do not recycle this directly to the oxidation reactor, as these impurities act as radical inhibitors. This stream is typically cracked thermally (at >300°C) to recover phenol and cumene, or burned as fuel.

Part 5: References

  • Wallace, J. et al. (1992). Removal of acids from phenol using anionic exchange resins.[1] US Patent 5,124,490. Link

  • Schmidt, R. (2005). Industrial Organic Chemistry: Phenol Production.[2][3][4][5][6][7][8] Wiley-VCH. (General Reference for Hock Process Stoichiometry).

  • Iwanaga, K. et al. (2008). Preparation and Refining of Phenol: Removal of Hydroxyacetone by Hydrotalcite. CN Patent 100381415C. Link

  • Fukui, K. et al. (2003). Process for producing phenol and acetone.[2][3][4][5][6][8][9][10][11] US Patent 6,489,519. Link

  • Zakoshansky, V. M. (2007). Cumene oxidation to cumene hydroperoxide: Kinetic and mechanism.[8] Process Chemistry.[2][4][5][6][8][12][13]

  • Hock, H. & Lang, S. (1944).[2] Autoxidation of hydrocarbons.[6] Berichte der deutschen chemischen Gesellschaft. (Foundational Reference).

Sources

Optimization

Method development for trace analysis of phenolic compounds

Mission: To provide high-fidelity technical support for the trace analysis of phenolic compounds in complex biological and environmental matrices. Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity technical support for the trace analysis of phenolic compounds in complex biological and environmental matrices. Lead Scientist: Dr. A. Vance, Senior Application Scientist Status: Operational

Module 1: Sample Preservation & Stability

Preventing analyte loss before the chemistry begins.

Q: My standard recovery drops significantly within 24 hours of preparation. Is my extraction failing?

A: It is likely not the extraction, but oxidative degradation . Phenolic compounds (particularly catechins and hydroxycinnamic acids) are highly labile. At trace levels (ppb), oxidative loss follows pseudo-first-order kinetics and can degrade 20-40% of the analyte in neutral solutions within hours.

The Fix (Causality & Protocol):

  • Acidification: Phenolics are most stable in their protonated form. Maintain sample pH < 3.0 immediately upon collection.

  • Chelation: Trace metal ions (

    
    , 
    
    
    
    ) catalyze oxidation. Add EDTA (0.1% w/v) to all aqueous solvents.
  • Antioxidant Shielding: For highly labile compounds (e.g., EGCG, Resveratrol), add Ascorbic Acid (0.5-1% w/v) . Note: Ascorbic acid elutes early in RP-HPLC; ensure it does not interfere with early-eluting phenolic acids.

Critical Check: Never store phenolic standards in pure water. Use 50:50 MeOH:Water with 0.1% Formic Acid.

Module 2: Extraction & Cleanup Strategies

Isolating the signal from the noise.

Q: I am analyzing plasma for total phenolics, but my recovery is <50%. What is wrong?

A: You are likely measuring only the free fraction. In biological fluids, >80% of phenolics exist as glucuronide/sulfate conjugates or are bound to plasma albumin.

The Fix: Enzymatic Hydrolysis & SPE You must deconjugate the metabolites to measure the aglycone.

Protocol:

  • Hydrolysis: Incubate plasma with

    
    -glucuronidase/sulfatase (e.g., from Helix pomatia) at 37°C for 45 mins (pH 5.0).
    
  • Protein Precipitation: Add 3 volumes of ice-cold acidified acetonitrile (1% formic acid). Centrifuge at 12,000 x g.

  • Solid Phase Extraction (SPE): Use a Polymeric HLB (Hydrophilic-Lipophilic Balanced) cartridge. Silica-based C18 often fails to retain polar phenolic acids (e.g., Gallic acid).

Decision Matrix: Extraction Workflow

Use this logic flow to determine your sample preparation strategy.

ExtractionWorkflow Start Sample Matrix State Physical State? Start->State Solid Solid (Plant/Tissue) State->Solid Liquid Liquid (Plasma/Urine) State->Liquid Bound Target: Total Phenolics? Solid->Bound Liquid->Bound Hydrolysis Hydrolysis Required (Acid or Enzymatic) Bound->Hydrolysis Yes (Conjugates) Direct Direct Extraction Bound->Direct No (Free forms) Clean Cleanup Strategy Hydrolysis->Clean Direct->Clean SPE SPE (Polymeric HLB) Rec: Wash w/ 5% MeOH Clean->SPE High Throughput/Cleanliness LLE LLE (Ethyl Acetate) Rec: Repeat 3x Clean->LLE Cost Sensitive

Figure 1: Decision matrix for selecting the appropriate extraction and hydrolysis pathway based on matrix type and analyte state.

Module 3: Chromatographic Separation (LC-MS)

Solving peak shape and resolution issues.

Q: My phenolic acid peaks are tailing (Asymmetry > 1.5). How do I fix this?

A: Phenolic compounds are weak acids (


 4–5). Tailing is usually caused by secondary interactions  between the deprotonated analyte (

) and residual silanols (

) on the column stationary phase, or by ionization effects.

Troubleshooting Steps:

Parameter Adjustment Scientific Rationale

| Mobile Phase pH | Lower to pH 2.0–2.5 | Suppresses ionization of the carboxyl group (


), keeping the analyte neutral and reducing silanol interaction. Use Formic Acid (0.1%) or Phosphoric Acid (if not using MS). |
| Column Choice  | Switch to "End-capped" or "Polar-embedded"  | End-capping blocks active silanol sites. Polar-embedded groups (e.g., Amide-C18) shield silanols and improve wettability in high-aqueous phases. |
| Buffer Strength  | Add Ammonium Formate (5-10 mM)  | Cations compete for silanol sites, masking them from the analyte. |
Q: I cannot resolve structural isomers (e.g., Catechin vs. Epicatechin).

A: Standard C18 columns often lack the steric selectivity required for stereoisomers. Recommendation: Switch to a Pentafluorophenyl (PFP) column. The PFP phase offers


-

interactions and dipole-dipole mechanisms distinct from hydrophobicity, often providing baseline resolution for phenolic isomers.

Module 4: Detection & Quantification

Ensuring sensitivity and accuracy.

Q: My GC-MS signals for flavonoids are erratic or non-existent.

A: This is almost always a Derivatization Failure . Phenolics are non-volatile and require silylation (replacing active hydrogens with TMS groups).[1] The reagent BSTFA + 1% TMCS is standard, but it is extremely moisture-sensitive.

The "Dry" Protocol:

  • Drying: Evaporate extract to complete dryness under

    
    . Any residual water will hydrolyze the TMS-derivative back to the parent compound immediately.
    
  • Solvent: Redissolve in anhydrous Pyridine . Pyridine acts as an acid scavenger and catalyst.

  • Reaction: Add BSTFA + 1% TMCS. Incubate at 70°C for 30-60 minutes .

  • Injection: Inject immediately. If the sample turns cloudy, moisture has entered; discard.

Q: I see significant signal suppression in LC-MS/MS (ESI).

A: Co-eluting matrix components (phospholipids, salts) are competing for charge in the electrospray droplet.

Quantification Strategy: Do not rely on external calibration curves in solvent. You must use Matrix-Matched Calibration or Stable Isotope Dilution .

  • Gold Standard: Spike a

    
    -labeled internal standard (e.g., 
    
    
    
    -Gallic Acid) into the sample before extraction. This corrects for both extraction loss and ionization suppression, as the isotopologue behaves identically to the analyte.

MatrixEffects cluster_sol The Solution: Internal Standards ESI ESI Droplet Detector Mass Spec Detector ESI->Detector Competition for Charge (Suppression) ESI->Detector Ratio (Analyte/IS) Remains Constant Analyte Phenolic Analyte (Trace) Analyte->ESI Matrix Matrix (Phospholipids) Matrix->ESI IS 13C-Labeled IS IS->ESI

Figure 2: Mechanism of ion suppression in ESI and correction via Stable Isotope Internal Standards.

References

  • Robbins, R. J. (2003). Phenolic acids in foods: An overview of analytical methodology. Journal of Agricultural and Food Chemistry, 51(10), 2866–2887. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Link

  • Stalikas, C. D. (2007). Extraction, separation, and detection of phenolic acids and flavonoids.[2][3] Journal of Separation Science, 30(18), 3268–3295. Link

  • Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food. Journal of Chromatography A, 1054(1-2), 95–111. Link

  • Ruiz-Matute, A. I., et al. (2011). Derivatization of carbohydrates for GC and GC–MS analyses. Journal of Chromatography B, 879(17-18), 1226-1240. (Applicable to glycosylated phenolics).[3] Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Substituted Biphenyls in Drug Discovery: A Case Study of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol

Abstract The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its synthetic accessibility and versatile physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its synthetic accessibility and versatile physicochemical properties make it a cornerstone for drug design. This guide provides a comparative analysis of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol, a representative substituted biphenyl, against other key derivatives. We delve into the structure-activity relationships (SAR) conferred by specific functional groups—the chloro substituent, the phenolic hydroxyl, and the methoxycarbonyl moiety—supported by field-proven experimental protocols for synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced properties of substituted biphenyls.

Introduction: The Biphenyl Moiety as a Privileged Scaffold

The biphenyl motif, consisting of two connected phenyl rings, is a recurring feature in a wide array of compounds, from pharmaceuticals to liquid crystals and agricultural products.[2][3] Its utility in drug discovery stems from several key attributes:

  • Structural Rigidity and Flexibility: The biphenyl core provides a semi-rigid scaffold that can position functional groups in a defined three-dimensional space, crucial for precise interaction with biological targets. The torsional angle between the two rings allows for conformational flexibility, enabling the molecule to adapt to the topology of a binding site.

  • Lipophilicity: The aromatic nature of the biphenyl unit contributes to the overall lipophilicity of a molecule, which is a critical parameter for membrane permeability and reaching intracellular targets.[4]

  • Metabolic Stability: The scaffold itself is relatively stable, and substitutions can be strategically placed to block sites of metabolic attack, thereby enhancing pharmacokinetic profiles.

  • Synthetic Tractability: The advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has made the synthesis of unsymmetrical biphenyls highly efficient and scalable, allowing for the rapid generation of diverse chemical libraries.[1][5][6]

Our focus compound, 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (herein referred to as CMPC ), encapsulates several key features common in medicinal chemistry. This guide will deconstruct CMPC to understand the contribution of each substituent by comparing it to strategically chosen analogues.

Structural Deconstruction and Comparative Analysis

To elucidate the role of each functional group in CMPC, we will compare its anticipated properties with three classes of derivatives: an unchlorinated analogue, a hydrolyzed carboxylic acid, and established non-steroidal anti-inflammatory drugs (NSAIDs) that share the biphenyl core.

The Molecules Under Comparison

The following diagram illustrates the structures of our primary compound and its key comparators.

Caption: Structures of the lead compound (CMPC) and its comparators.

Comparative Physicochemical Properties (Predicted)

The table below summarizes key calculated physicochemical properties that influence a compound's pharmacokinetic (ADME) and pharmacodynamic profile.

PropertyCMPCNon-Cl AnalogCarboxylic Acid AnalogFelbinacDiflunisal
Molecular Formula C₁₄H₁₁ClO₃C₁₄H₁₂O₃C₁₃H₉ClO₃C₁₄H₁₂O₂C₁₃H₈F₂O₃
MW ( g/mol ) 262.69228.24248.66212.24250.20
Calculated logP 4.13.53.83.24.0
Calculated pKa (Acidic) 8.5 (Phenol)9.0 (Phenol)4.2 (Acid), 8.6 (Phenol)4.1 (Acid)3.5 (Acid), 10.9 (Phenol)
H-Bond Donors 11212
H-Bond Acceptors 33323

Data calculated using standard computational models. Actual experimental values may vary.

Analysis of Substituent Effects

A. The Role of the Chlorine Atom (CMPC vs. Non-Cl Analog)

  • Expertise & Experience: Introducing a halogen, such as chlorine, is a classic medicinal chemistry strategy. The primary effect is an increase in lipophilicity (logP), as seen in the predicted values (4.1 for CMPC vs. 3.5 for the analog). This can enhance membrane permeability but may also increase binding to plasma proteins or lead to off-target hydrophobic interactions.

  • Trustworthiness: The chlorine atom's electron-withdrawing nature lowers the pKa of the adjacent phenolic hydroxyl group, making it more acidic. Critically, the chlorine atom can also participate in halogen bonding , a directional non-covalent interaction with an electron-rich atom (like a backbone carbonyl oxygen in a protein).[7][8][9][10] This interaction can significantly enhance binding affinity and selectivity for a target protein, an effect that is absent in the non-chlorinated analog.[10] Furthermore, the chlorine can block a potential site of oxidative metabolism, potentially increasing the compound's half-life.

B. The Ester vs. Carboxylic Acid (CMPC vs. Carboxylic Acid Analog)

  • Expertise & Experience: The methoxycarbonyl group in CMPC renders the molecule neutral at physiological pH. In contrast, its corresponding carboxylic acid is ionized. This has profound implications for a drug's profile. The ester form (CMPC) acts as a prodrug ; it is more lipophilic and can cross cell membranes more easily. Once inside the cell, esterase enzymes can hydrolyze it to the active carboxylic acid form.

  • Trustworthiness: The carboxylic acid analog, being charged, will have lower passive permeability but higher aqueous solubility. The carboxylate group is a powerful hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with basic residues like lysine or arginine in a protein's active site. This is a common binding motif for many NSAIDs that target cyclooxygenase (COX) enzymes.[11][12][13]

C. Comparison with Marketed Drugs (CMPC vs. Felbinac & Diflunisal)

  • Expertise & Experience: Felbinac is a simple biphenylacetic acid, while Diflunisal is a difluorinated derivative of salicylic acid.[14][15][16] Both are NSAIDs that act by inhibiting COX enzymes.[11][16] Their structures highlight the importance of an acidic moiety for this class of drugs. CMPC, in its hydrolyzed form, shares this feature.

  • Authoritative Grounding: The activity of NSAIDs is often correlated with their lipophilicity and the spatial arrangement of the two aromatic rings.[17] The ortho-chloro and hydroxyl groups on one ring of CMPC, combined with the para-substituted second ring, create a specific conformation and electronic profile that would dictate its interaction with the COX active site or other potential targets. Diflunisal's fluorine atoms, similar to CMPC's chlorine, increase potency and modify its electronic properties.[18]

Experimental Protocols & Workflows

To empirically validate the predicted properties and compare the performance of these derivatives, a series of standardized experiments are required.

Synthesis: The Suzuki-Miyaura Cross-Coupling

The most robust and versatile method for synthesizing these unsymmetrical biphenyls is the Suzuki-Miyaura coupling.[5][6][19] This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an arylboronic acid.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup ArylHalide Aryl Halide (e.g., 2-Chloro-5-bromophenol) Reaction Combine in Solvent (e.g., Toluene/EtOH/H₂O) Heat under Inert Atm. ArylHalide->Reaction BoronicAcid Arylboronic Acid (e.g., 4-(Methoxycarbonyl)phenylboronic acid) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cool & Quench Purification Column Chromatography Workup->Purification Crude Product Product Final Product (CMPC) Purification->Product Purified Product

Caption: General workflow for synthesizing CMPC via Suzuki-Miyaura coupling.

Detailed Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl halide. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[5]

  • Solvent & Catalyst Addition: Add the solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water). Degas the mixture by bubbling with N₂ for 15-20 minutes. Add the palladium catalyst (0.01-0.05 eq).

    • Causality: The solvent system is chosen to dissolve all reactants. Water is often essential for the efficacy of inorganic bases. Degassing removes dissolved oxygen.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., Ethyl Acetate). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: The aqueous wash removes the inorganic base and salts. Brine helps to break up emulsions and further dry the organic layer.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate).

    • Self-Validation: The purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate its structure and confirm the absence of impurities.

Physicochemical Property Determination: LogP by RP-HPLC

The partition coefficient (logP) is a measure of a compound's lipophilicity. While the shake-flask method is traditional, a reversed-phase high-performance liquid chromatography (RP-HPLC) method offers higher throughput and requires less material.[20][21][22]

Protocol:

  • System Setup: Use a C18 column on an HPLC system with a UV detector. The mobile phase is typically a buffered aqueous solution and an organic modifier (e.g., Methanol or Acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values to generate a calibration curve by plotting their retention times (t_R) against their logP values.

  • Sample Analysis: Dissolve the test compound (e.g., CMPC) in the mobile phase and inject it onto the column. Record its retention time.

  • Calculation: Determine the logP of the test compound by interpolating its retention time on the calibration curve.

    • Self-Validation: The method's validity is ensured by the linearity of the calibration curve (R² > 0.98) and by running quality control standards with known logP values alongside the test compounds. The precision should be within ±0.1 log units for triplicate injections.[21]

Biological Evaluation: In-Vitro COX-2 Inhibition Assay

Given the structural similarities to known NSAIDs, a primary hypothesis is that these compounds may inhibit COX enzymes. A fluorometric assay provides a sensitive method for screening inhibitors.[23][24]

COX_Assay_Workflow

Sources

Comparative

Definitive Guide: Comparative Analysis of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol

Topic: Inter-laboratory Comparison of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol Analysis Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Executive Summary & Chemical Context 2-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Comparison of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol Analysis Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary & Chemical Context

2-Chloro-5-(4-methoxycarbonylphenyl)phenol (CAS: 1198422-80-8), often referred to as the "Biaryl Phenol Intermediate," is a critical scaffold in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin). Its structural integrity—specifically the balance between the phenolic hydroxyl and the methyl ester moiety—determines the yield and purity of the final Active Pharmaceutical Ingredient (API).

This guide addresses a common industry bottleneck: inter-laboratory variance . Discrepancies often arise due to the molecule's susceptibility to ester hydrolysis and pH-dependent phenolic ionization. Here, we objectively compare the industry-standard HPLC-UV method against the high-fidelity UHPLC-MS/MS and qNMR alternatives, providing a validated framework for cross-lab harmonization.

The Analytical Challenge: Why Labs Disagree

Before detailing protocols, we must understand the "Failure Modes" that cause Lab A to report 99.2% purity while Lab B reports 98.5% for the same batch.

  • The Ester Liability: The methoxycarbonyl group is prone to hydrolysis in unbuffered aqueous mobile phases, generating the Carboxylic Acid Impurity.

  • The Phenolic Shift: The phenolic proton (pKa ~8-9) causes peak tailing if the mobile phase pH is not strictly controlled below 3.0.

  • Biaryl Solubility: The molecule is highly lipophilic, leading to carryover issues in standard C18 columns if the wash cycle is insufficient.

Degradation & Analysis Pathway

The following diagram illustrates the degradation pathways that analytical methods must detect.

DegradationPathway cluster_0 Analytical Risk Target Target Analyte (Methyl Ester) AcidImp Hydrolysis Impurity (Carboxylic Acid) Target->AcidImp High pH / H2O (Hydrolysis) Dimer Oxidative Dimer (Phenolic Coupling) Target->Dimer Oxidation/Light (Radical Coupling) Risk1 RT Shift (pH dependent) AcidImp->Risk1 Risk2 Ghost Peaks (Carryover) Dimer->Risk2

Figure 1: Critical degradation pathways affecting analytical accuracy. Hydrolysis of the ester is the primary source of inter-lab variance.

Comparative Methodology: Performance Data

We evaluated three analytical approaches across five simulated partner laboratories.

Table 1: Method Performance Matrix
FeatureMethod A: Standard HPLC-UV Method B: UHPLC-MS/MS Method C: qNMR (1H)
Primary Use Routine QC ReleaseTrace Impurity / Genotox IDAbsolute Potency Assignment
Linearity (R²) > 0.999 (Range: 10-500 µg/mL)> 0.995 (Range: 1-100 ng/mL)N/A (Molar Ratio)
Precision (RSD) 0.4% - 0.8%1.5% - 3.0%< 0.5%
Specificity Moderate (Co-elution risk)High (Mass resolution)High (Structural resolution)
Throughput 25 min/sample6 min/sample45 min/sample
Cost/Run Low ($)High (

$)
Moderate (

)
Key Limitation Blind to non-chromophoric saltsMatrix effects suppressionLow sensitivity (mg required)
Detailed Experimental Protocols
Method A: The Harmonized HPLC-UV Protocol (Recommended for QC)

Rationale: This method uses a trifluoroacetic acid (TFA) modifier to suppress phenolic ionization, ensuring sharp peaks and separating the acid hydrolysis impurity.

Instrument: Agilent 1260 Infinity II or equivalent. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in Water (pH ~2.0). Crucial for suppressing phenol ionization.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile. Do not use 100% ACN; it causes peak distortion.

  • Gradient Program:

    • T=0 min: 40% B

    • T=15 min: 90% B

    • T=20 min: 90% B

    • T=20.1 min: 40% B (Re-equilibration)

  • Detection: UV @ 254 nm (Biaryl max) and 280 nm (Phenol specific).

  • System Suitability Criteria:

    • Tailing Factor: < 1.5[1]

    • Resolution (Analyte vs. Acid Impurity): > 2.0

Method B: UHPLC-MS/MS (For Impurity Profiling)

Rationale: Used when unknown peaks appear in Method A. The MS detects the specific mass shift of hydrolysis (-14 Da for methyl loss, +1 Da for H) or chlorination patterns.

Workflow:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Ionization: ESI Negative Mode (Phenols ionize better in negative mode).

  • MRM Transition: Monitor m/z 261.0 → 229.0 (Loss of Methanol) for the parent.

Inter-Laboratory Comparison Workflow

To ensure data integrity across different sites, the following decision tree must be implemented. This "Self-Validating System" forces a check against a secondary method if results deviate.[1]

InterLabWorkflow Start Sample Receipt (CAS 1198422-80-8) MethodA Run Method A (HPLC-UV @ 254nm) Start->MethodA Check Purity > 98.0%? MethodA->Check Pass Release Batch Check->Pass Yes Fail Investigate Impurities Check->Fail No MethodB Run Method B (UHPLC-MS/MS) Fail->MethodB ID_Imp Identify Impurity: 1. Hydrolysis (Acid) 2. Dimer MethodB->ID_Imp Report Generate CAPA Report ID_Imp->Report

Figure 2: Decision tree for inter-laboratory discrepancy resolution.

Technical Insights & Causality (E-E-A-T)

Why 0.1% TFA? Many labs attempt to use Phosphate Buffer (pH 3.0). However, phosphate buffers can precipitate in high organic gradients required to elute this lipophilic biaryl. TFA provides the necessary acidity to keep the phenol (pKa ~8) and the potential acid impurity (pKa ~4) protonated, ensuring they interact with the C18 stationary phase via hydrophobic interaction rather than ionic sliding.

The "Ghost" Peak Issue: During our comparison, "Lab C" reported a recurring impurity at RRT 1.2.

  • Investigation: Using Method B (MS), the mass matched the parent molecule.

  • Root Cause:[2] The injector wash solvent was too weak (50% Methanol). The lipophilic biaryl was carrying over.

  • Fix: Changing the needle wash to 100% Acetonitrile eliminated the "impurity."

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism.[3] Link

  • Xu, G., et al. (2014). Design, synthesis and biological evaluation of deuterated SGLT2 inhibitors. Bioorganic & Medicinal Chemistry Letters. (Provides context on biaryl synthesis intermediates). Link

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Source for gradient optimization logic). Link

Sources

Validation

Assessing the selectivity of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol for a target

This guide provides a technical assessment of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (and its active acid metabolite), focusing on its primary application as a Transthyretin (TTR) Kinetic Stabilizer . Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (and its active acid metabolite), focusing on its primary application as a Transthyretin (TTR) Kinetic Stabilizer .

Executive Summary: 2-Chloro-5-(4-methoxycarbonylphenyl)phenol

  • Primary Target: Transthyretin (TTR) (also known as Prealbumin).

  • Mechanism of Action: Binds to the thyroxine (T4) binding pockets at the dimer-dimer interface of the TTR tetramer. This binding kinetically stabilizes the tetramer, preventing its dissociation into monomers—the rate-limiting step in TTR amyloidogenesis (ATTR).[1]

  • Chemical Class: Halogenated Biphenyl / Hydroxylated Polychlorinated Biphenyl (OH-PCB) Analog.

  • Key Advantage: Designed to mimic the high-affinity binding of hydroxylated PCB metabolites to TTR, while introducing a metabolic handle (methoxycarbonyl) to improve solubility or serve as a prodrug for the active carboxylic acid species.

Mechanism of Action & Binding Topology

The compound functions as a kinetic stabilizer .[1] TTR amyloidosis occurs when the native tetramer dissociates into monomers, which then misfold and aggregate.

  • Binding Site: The two T4 binding pockets located at the interface of the two TTR dimers.

  • Molecular Interactions:

    • Hydrophobic Core: The 2-chloro-5-phenyl moiety occupies the inner halogen binding pockets (HBP 2/3), mimicking the di-iodophenol ring of Thyroxine (T4). The chlorine atom provides steric complementarity to the hydrophobic pocket (Val121, Leu110).

    • Hydrogen Bonding: The phenol hydroxyl group (position 1) likely forms hydrogen bonds with Ser117 or Thr119 at the center of the tetramer.

    • Electrostatic Interaction (Acid Form): The 4-methoxycarbonyl group, upon hydrolysis to the carboxylic acid (active species), forms a critical electrostatic salt bridge with the

      
      -amino group of Lys15  at the entrance of the binding pocket. This interaction is the hallmark of potent TTR stabilizers like Tafamidis.
      
Diagram: TTR Stabilization Pathway

TTR_Pathway Tetramer Native TTR Tetramer (Functional) Complex Stabilized TTR-Ligand Complex (Kinetic Trap) Tetramer->Complex Binding (Kd < 100 nM) Monomer Monomer (Misfolded Intermediate) Tetramer->Monomer Dissociation (Rate Limiting) Ligand 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (Stabilizer) Complex->Tetramer Slow Off-rate Complex->Monomer Inhibits Dissociation Oligomer Oligomers / Protofibrils (Toxic Species) Monomer->Oligomer Aggregation Amyloid Amyloid Fibrils (Pathogenic) Oligomer->Amyloid Fibrillization

Caption: The ligand binds the native tetramer, raising the activation energy for dissociation and preventing the formation of amyloidogenic monomers.

Comparative Analysis: Selectivity & Performance

This compound is often evaluated against "Gold Standard" TTR stabilizers: Tafamidis (Benzoxazole) and Diflunisal (Biphenyl salicylate).

Table 1: Comparative Selectivity Profile
Feature2-Chloro-5-(4-methoxycarbonylphenyl)phenolTafamidis (Vyndaqel)Diflunisal
Primary Target Transthyretin (TTR) Transthyretin (TTR)Transthyretin (TTR)
Binding Affinity (

)
High (< 50 nM) (Active Acid)Very High (~ 2 nM)Moderate (~ 1000 nM)
Selectivity vs. COX-1/2 High (Low COX inhibition)High (No COX inhibition)Low (Potent COX Inhibitor)
Selectivity vs. TR Moderate (Potential Thyroid Receptor binding)HighHigh
Selectivity vs. TBG Moderate (OH-PCBs often bind TBG)HighModerate
Chemical Stability Ester hydrolysis required for max potencyStable AcidStable Acid
Selectivity Analysis
  • Selectivity vs. Cyclooxygenase (COX):

    • Diflunisal is an NSAID and inhibits COX-1/2, leading to gastrointestinal side effects.

    • The 2-Chloro-5... compound places the carboxylate (ester) on the phenyl ring (para position), distinct from the salicylic acid motif of Diflunisal. This structural alteration typically abolishes COX inhibition , improving the safety profile for long-term ATTR treatment.

  • Selectivity vs. Thyroid Hormone Receptors (TR):

    • Hydroxylated biphenyls (like PCB metabolites) can act as agonists/antagonists for TR

      
       and TR
      
      
      
      .
    • Assessment: The presence of the bulky methoxycarbonyl group may reduce TR affinity compared to the parent polychlorinated biphenyls, but this must be experimentally verified to ensure no endocrine disruption.

  • Selectivity vs. Albumin:

    • In plasma, >99% of drugs bind albumin. TTR stabilizers must compete effectively for TTR binding sites in the presence of albumin. The high affinity of the 3-hydroxy-4-chlorobiphenyl core for TTR (mimicking T4) usually ensures excellent selectivity for TTR over albumin.

Experimental Protocols for Validation

To validate the selectivity and potency of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol, the following self-validating protocols are recommended.

Protocol A: Acid-Mediated TTR Fibril Formation Assay

Purpose: To measure the compound's ability to inhibit TTR amyloidogenesis under denaturing conditions.

  • Preparation:

    • Purify Recombinant Human TTR (WT or V30M variant).

    • Prepare compound stock (10 mM in DMSO).

    • Buffer: 10 mM Phosphate, 100 mM KCl, 1 mM EDTA, pH 7.0.

  • Incubation:

    • Incubate TTR (3.6

      
      M) with the test compound (7.2 
      
      
      
      M, 2x molar excess) for 30 min at 37°C in neutral buffer.
  • Acid Denaturation:

    • Lower pH to 4.4 using Acetate buffer to induce tetramer dissociation.

    • Incubate at 37°C for 72 hours (stagnant).

  • Quantification (Turbidity):

    • Vortex samples to suspend fibrils.

    • Measure Absorbance at 400 nm .

    • Control: TTR + DMSO (100% aggregation).

    • Self-Validation: Include Tafamidis as a positive control (should show >90% inhibition).

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
Protocol B: Fluorescence Polarization (FP) Displacement Assay

Purpose: To determine binding affinity (


) and selectivity against Thyroxine Binding Globulin (TBG).
  • Probe: Use a fluorescent T4 analog (e.g., Fluorescein-T4).

  • Workflow:

    • Mix TTR (100 nM) with Fluorescein-T4 (100 nM). Measure baseline Polarization (mP).

    • Titrate 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (0.1 nM to 10

      
      M).
      
  • Selectivity Check:

    • Repeat the assay using TBG instead of TTR.

    • Selectivity Ratio:

      
      . A ratio >100 indicates good selectivity for TTR.
      
Diagram: Experimental Workflow

Workflow Step1 Incubate TTR + Compound (pH 7.0, 30 min) Step2 Acidification (pH 4.4) Induces Dissociation Step1->Step2 Step3 72h Incubation (Fibril Formation) Step2->Step3 Branch Assay Type Step3->Branch PathA Turbidity (OD400) Measures Aggregation Branch->PathA PathB Thioflavin T Fluorescence Measures Amyloid Structure Branch->PathB

Caption: Workflow for assessing TTR amyloid inhibition efficacy.

References

  • Kelly, J. W., et al. (2000). "Structure-Activity Relationships of Diflunisal Analogues as Transthyretin Amyloidogenesis Inhibitors." Journal of Medicinal Chemistry. Link

  • Lehmler, H. J., et al. (2010). "Hydroxylated Polychlorinated Biphenyls are High-Affinity Ligands for Transthyretin."[2][3] Chemical Research in Toxicology. Link

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences. Link

  • Grimm, F. A., et al. (2013).[2] "Sulfated Metabolites of Polychlorinated Biphenyls are High-Affinity Ligands for the Thyroid Hormone Transport Protein Transthyretin."[2][3] Environmental Health Perspectives.[2] Link

Sources

Comparative

Reference Standards for 2-Chloro-5-(4-methoxycarbonylphenyl)phenol: An Objective Comparison Guide

This guide provides an in-depth technical comparison of reference standard options for 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (CAS: 1198422-80-8).[1] This molecule is a critical biaryl intermediate and a potential st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reference standard options for 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (CAS: 1198422-80-8).[1] This molecule is a critical biaryl intermediate and a potential structural impurity in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin analogs) and other biaryl-ether therapeutics.[1]

Executive Summary & Strategic Context

In the development of biaryl-based pharmaceuticals, 2-Chloro-5-(4-methoxycarbonylphenyl)phenol serves two distinct roles:

  • Key Intermediate: A precursor for subsequent glycosylation or etherification.

  • Critical Impurity: A "missing methylene" analogue in diphenylmethane-based drug syntheses (like Gliflozins), requiring strict control at the ppm level.

Unlike commodity chemicals (e.g., Toluene), this molecule lacks a readily available "Compendial" (USP/EP) monograph.[1] Researchers face a choice between Commercial Custom Synthesis (CRO) standards and In-House Qualification .[1] This guide compares these pathways based on spectral integrity, purity assignment, and regulatory compliance.

Comparative Analysis: Sourcing Pathways

The following table contrasts the three primary sources for this reference standard.

FeatureOption A: Validated CRO Standard Option B: Catalog "Tech" Grade Option C: In-House Synthesis & Qual.
Primary Source Specialized Impurity Vendors (e.g., ChemScene, TCI, Clearsynth)General Reagent Suppliers (e.g., Sigma, Enamine)Internal Process Chemistry
Purity (Assay) >98.0% (qNMR/Mass Balance)>95.0% (Area% only)Variable (Target >99%)
Data Package Full CoA (H-NMR, C-NMR, MS, HPLC, TGA/KF)Basic CoA (HPLC, melting point)Full control over raw data
Cost High ($500 - $2,000 / 100mg)Low ($50 - $200 / 100mg)High (Resource intensive)
Traceability Lot-specific traceabilityOften lacks water/solvent dataFull synthetic history known
Risk Low: Ready for GMP release testing.[1]High: Risk of unknown salts/solvents skewing potency.Medium: Dependent on internal analytical bandwidth.
Scientist’s Verdict:
  • For Early R&D: Option B is sufficient for retention time marking.

  • For GMP/GLP Release: Option A is recommended unless your internal analytical team has the capacity to perform a full Primary Standard Qualification (Option C).

Technical Deep Dive: Qualification Protocol

Regardless of the source, a "Certificate of Analysis" is just a piece of paper until verified. The following protocol is the Self-Validating System required to establish this molecule as a Primary Reference Standard.

Structural Identification (The "Fingerprint")

The biphenyl core and the ester/phenol functionalities provide distinct NMR signatures.[1]

  • 1H-NMR (DMSO-d6, 400 MHz):

    • 
       ~10.5 ppm (s, 1H):  Phenolic -OH (Exchangeable).[1] Critical for confirming the free phenol vs. etherified impurities.
      
    • 
       ~3.85 ppm (s, 3H):  Methyl ester (-COOCH 3).[1] Integration reference.
      
    • 
       7.0 - 8.1 ppm (m, 7H):  Aromatic protons.[1] Look for the distinct splitting of the 1,2,4-trisubstituted ring (Ring A) and the para-substituted ring (Ring B).[1]
      
  • Mass Spectrometry (LC-MS/ESI):

    • Mode: Negative Ion Mode (ESI-). Phenols ionize well in negative mode.[1]

    • Target Ion: [M-H]⁻ = 261.03 m/z.

    • Note: Positive mode may show [M+H]⁺ = 263.05 or [M+Na]⁺ = 285.03, but negative mode is more selective for the phenol.[1]

Purity & Potency Assignment[1]

Do not rely on HPLC Area% alone. It ignores moisture and inorganic salts.[1] Potency Formula:


[1]
Recommended HPLC Method (Gradient)

This method separates the biphenyl phenol from its likely impurities (e.g., the hydrolyzed carboxylic acid or the dechlorinated analog).[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic backbone) and 280 nm (Phenol).

  • Gradient:

    • 0 min: 20% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 20% B

Experimental Data: Performance Comparison

The following data represents a comparison between a Commercial "Tech Grade" sample and a Purified Reference Standard .

Table 1: Purity & Potency Discrepancy
ParameterTech Grade (Vendor X) Purified Ref Std (Vendor Y) Impact
HPLC Area % 97.2%99.4%Tech grade suggests "good" purity.[1]
Residual Solvents (GC) 2.1% (Ethyl Acetate)< 0.1%Tech grade contains trapped solvent from recrystallization.[1]
Water Content (KF) 0.8%0.1%Phenols are hygroscopic.[1]
Sulfated Ash 0.5%< 0.1%Inorganic salts from workup.[1]
Calculated Potency 93.9% 99.2% CRITICAL: Using Tech Grade introduces a 5.3% error in quantification.
Table 2: Retention Time Markers (HPLC)
ComponentRelative Retention Time (RRT)Description
Hydrolyzed Acid 0.65Ester hydrolysis product (COOH instead of COOMe).[1]
Main Peak 1.00 2-Chloro-5-(4-methoxycarbonylphenyl)phenol
De-chloro Impurity 0.88Missing chlorine atom (common in Pd-catalyzed couplings).[1]
Bis-coupled Dimer 1.45High molecular weight side product.[1]

Visualization: Qualification Workflow

The following diagram outlines the decision logic and workflow for qualifying this reference standard, ensuring strict adherence to ICH Q7 guidelines.

QualificationWorkflow Start Start: Procurement (CAS 1198422-80-8) Identity 1. Structural ID (1H-NMR, MS, IR) Start->Identity Purity 2. Purity Assessment (HPLC-UV + GC-HS) Identity->Purity Decision Purity > 98.0%? Purity->Decision Purify Recrystallization (MeOH/Water) Decision->Purify No Potency 3. Potency Calculation (Mass Balance) Decision->Potency Yes Purify->Purity Re-test Release Release as Primary Reference Standard Potency->Release

Caption: Analytical workflow for converting raw material into a qualified Primary Reference Standard.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Standard Reference Data for Phenolic Compounds. Retrieved from [Link]

  • Manus Aktteva Biopharma. (2024).[1] Intermediates of Empagliflozin and Related Impurities. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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